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Alliin

Cat. No.: B105686
CAS No.: 17795-27-6
M. Wt: 177.22 g/mol
InChI Key: XUHLIQGRKRUKPH-UHFFFAOYSA-N
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Description

Significance of Alliin within Allium sativum Research

The importance of this compound in the study of Allium sativum is multifaceted. Primarily, it is the stable precursor to allicin (B1665233), the highly reactive and pungent compound responsible for the characteristic aroma of crushed garlic. wikipedia.orgnih.gov When the garlic clove is damaged, the enzyme alliinase, which is stored separately in the plant's vacuoles, comes into contact with this compound located in the cytoplasm. nih.govresearchgate.net This enzymatic reaction converts this compound into allicin, along with pyruvic acid and ammonia (B1221849). researchgate.net Allicin itself is unstable and rapidly breaks down into other organosulfur compounds, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and ajoene (B124975). wikipedia.orgnih.gov

In academic research, this compound concentration is a critical marker. It represents the latent potential for the generation of these reactive sulfur species, which are the focus of extensive investigation. nih.gov The quantity of this compound is often measured to assess the quality and potential bioactivity of different garlic varieties and derived products, as it is the most abundant non-protein sulfur-containing amino acid in fresh garlic, accounting for a significant portion of its total sulfur compounds. nih.govnih.gov Furthermore, while much research has focused on allicin and its derivatives, this compound itself has been shown to possess biological activities, including antioxidant and anti-inflammatory properties, making it a subject of direct scientific interest. researchgate.netnih.gov

Historical Context of this compound Research and its Evolution

The scientific journey to understand garlic's chemistry began long before the identification of this compound. In 1844, T. Wertheim first used the term "allyl" after distilling garlic oil. allicingcvq.com This was followed by F.W. Semmler's work in 1892, which identified diallyl disulfide as a major component of steam-distilled garlic oil. allicingcvq.com A pivotal moment in Allium chemistry occurred in 1944 when Chester J. Cavallito and his team isolated the antibacterial substance from crushed garlic, which they named allicin. rsc.orgacs.orgacs.org They astutely observed that allicin was not present in whole, intact garlic but was generated when the tissue was damaged. rsc.org

This observation set the stage for the discovery of its precursor. In 1948, Swiss chemists Arthur Stoll and Ewald Seebeck of Sandoz Laboratories successfully isolated the stable parent compound from intact garlic, a needle-shaped crystal without smell, which they named this compound. allicingcvq.comnih.gov They demonstrated that this compound is converted to the pungent allicin by the action of an enzyme, which they identified as alliinase. allicingcvq.comnih.gov

Since this foundational discovery, research has evolved significantly. Early studies focused on the chemical structure and the enzymatic conversion process. nih.gov Later research in the 20th century, notably by researchers like Granroth, began to explore the complex biosynthetic pathways of this compound within the plant itself. nih.govcapes.gov.br The evolution of research has moved from basic isolation and characterization to in-depth investigations into its biosynthesis, its own biological functions, and its role as a key quality indicator in agricultural and food science. nih.govresearchgate.net

| Key Historical Milestones in this compound Research | | :--- | :--- | | 1944 | Chester J. Cavallito isolates and names "allicin" from crushed garlic, noting it is absent in the whole clove. allicingcvq.com | | 1948 | Arthur Stoll and Ewald Seebeck isolate and name "this compound," the odorless precursor, and identify the enzyme "alliinase." allicingcvq.com | | 1970s | Research, including that by Granroth, begins to investigate the biosynthetic pathways of this compound in Allium species. nih.govresearchgate.net | | Post-2000 | Research expands to include the independent biological activities of this compound and genetic studies to understand its synthesis and accumulation. nih.govnih.gov |

Scope and Objectives of Current this compound Scholarly Inquiry

Contemporary academic research on this compound is robust and pursues several key objectives. A primary goal remains the complete elucidation of its biosynthetic pathway. While precursors like cysteine, serine, and sulfur have been identified, and two main routes (the serine route and the glutathione (B108866) route) have been proposed, the precise enzymatic steps and the origin of the allyl group are still areas of active investigation. nih.govresearchgate.netcapes.gov.br

Another major focus is to characterize the biological activities of this compound itself, independent of its role as an allicin precursor. Studies have investigated its antioxidant, anti-inflammatory, and cardiovascular-protective properties. researchgate.netnih.gov For instance, research has explored how this compound may work synergistically with other compounds. nih.gov

Current inquiries also delve into the regulation of this compound content in the garlic plant. This includes studying how factors like physical stress (wounding), genotype, and growing conditions affect this compound synthesis and accumulation. nih.govresearchgate.net Understanding these mechanisms is vital for agricultural science, aiming to cultivate garlic with enhanced levels of this key bioactive compound. Researchers are using advanced techniques like transcriptome analysis to identify genes that are differentially expressed during this compound metabolism under stress, providing a basis for future genetic improvements. nih.gov The stability of this compound and its conversion under various processing conditions is another critical area, relevant to the development of functional foods and standardized garlic supplements. pensoft.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3S B105686 Alliin CAS No. 17795-27-6

Properties

IUPAC Name

2-amino-3-prop-2-enylsulfinylpropanoic acid
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InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHLIQGRKRUKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871763
Record name 3-(2-Propen-1-ylsulfinyl)alanine
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Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name (R)C(S)S-Alliin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17795-27-6, 556-27-4
Record name 3-(2-Propen-1-ylsulfinyl)alanine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine, 3-(2-propenylsulfinyl)-
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Record name 3-(2-Propen-1-ylsulfinyl)alanine
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Record name (S)-3-(allylsulphinyl)-L-alanine
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Record name (R)C(S)S-Alliin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 °C
Record name (R)C(S)S-Alliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Alliin

De Novo Biosynthesis of Alliin

The de novo synthesis of this compound involves the creation of its fundamental structure from simpler precursor molecules within the plant. Research, including radiolabeling experiments and tissue culture studies, has led to the proposal of two main biosynthetic routes for this compound and related S-alk(en)ylcysteine sulfoxides (CSOs) nih.govnih.govglobalsciencebooks.info.

The synthesis pathways for CSOs like this compound are speculative but are thought to diverge from common metabolic pools, utilizing either the amino acid serine or the tripeptide glutathione (B108866) as a starting point globalsciencebooks.infocapes.gov.brnih.gov.

One proposed route for this compound biosynthesis begins with the amino acid L-serine nih.govresearchgate.net. In this pathway, it is suggested that serine undergoes thioalkylation, reacting directly with an allyl source, such as allyl thiol (allyl mercaptan), to form S-allyl-cysteine nih.govglobalsciencebooks.inforesearchgate.net. This reaction would be catalyzed by an enzyme with cysteine synthase activity liverpool.ac.uk. Subsequent oxidation of the sulfur atom in S-allyl-cysteine yields this compound globalsciencebooks.infonih.gov. Studies using garlic tissue cultures have demonstrated that the addition of allyl thiol or S-allyl-cysteine to the culture medium results in the production of this compound, lending support to this proposed pathway liverpool.ac.ukglobalsciencebooks.infonih.gov. While serine can serve as a source for the amino acid portion of this compound, the exact origin of the allyl group in this pathway remains to be definitively identified nih.gov.

A second, more extensively supported pathway involves the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine) nih.govglobalsciencebooks.info. This route is considered a primary mechanism for this compound biosynthesis fao.orgresearchgate.net. The process is initiated by the S-alkenylation of the cysteine residue within the glutathione molecule, forming S-allyl-glutathione nih.gov. This intermediate is then processed through a series of enzymatic steps involving γ-glutamyl peptides.

The pathway proceeds with the removal of the glycyl and γ-glutamyl groups researchgate.netglobalsciencebooks.info. An enzyme, γ-glutamyl transpeptidase (GGT), plays a crucial role in catalyzing the removal of the γ-glutamyl moiety from γ-glutamyl-S-allyl-L-cysteine to produce S-allyl-L-cysteine (SAC) researchgate.netspandidos-publications.comnih.gov. The final step, similar to the serine pathway, is the S-oxygenation of SAC to form this compound nih.govresearchgate.net. The detection of intermediates like γ-glutamyl-S-allyl-cysteine in garlic provides strong evidence for this route nih.gov. Radiotracer experiments have also supported the role of glutathione as a precursor in the biosynthesis of S-alk(en)ylcysteine sulfoxides nih.govresearchgate.net.

The biosynthesis of this compound is governed by a series of specific enzymatic reactions. While not all enzymes in the pathways have been fully characterized, several key players have been identified, particularly those involved in the later stages of synthesis fao.orgresearchgate.netresearchgate.net.

Cysteine synthases are enzymes capable of catalyzing the formation of cysteine and its derivatives. Garlic is known to contain several cysteine synthase enzymes, and research indicates that at least one of these has the capacity to synthesize S-allyl-cysteine, the direct precursor to this compound liverpool.ac.ukglobalsciencebooks.info. This function is central to the proposed Serine and Allyl Thiol Pathway, where a cysteine synthase would facilitate the condensation of serine and an allyl thiol nih.govresearchgate.net.

The final and critical step in this compound biosynthesis is the oxidation of the sulfur atom in S-allyl-cysteine (SAC) globalsciencebooks.infonih.gov. This transformation is catalyzed by a specific flavin-containing monooxygenase (FMO), an enzyme that has been identified and confirmed at the molecular level fao.orgnih.govresearchgate.net.

This enzymatic oxidation is highly stereospecific, exclusively producing the naturally occurring (+)-alliin isomer [(+)-S-allyl-L-cysteine sulfoxide] liverpool.ac.ukglobalsciencebooks.info. This specificity indicates a controlled biological process, distinguishing it from non-enzymatic chemical oxidation. The enzyme from A. sativum demonstrates a clear preference for L-(+)-cysteine S-conjugate sulfoxides acs.org. In contrast, some bacterial enzymes with alliinase-like activity have shown a preference for the levorotatory L-(−)-cysteine S-conjugate sulfoxides, highlighting differences in substrate specificity across species acs.org. The conversion of γ-glutamyl-S-allyl-L-cysteine to S-allyl-L-cysteine is catalyzed by γ-glutamyl transpeptidases (GGTs), which also exhibit substrate affinity. For instance, AsGGT1 and AsGGT2 in garlic show a high affinity for γ-glutamyl-S-allyl-L-cysteine and are believed to be key contributors to this compound biosynthesis in the leaves spandidos-publications.com.

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme NameAbbreviationProposed PathwaySubstrate(s)Product(s)Reference
Cysteine SynthaseCSSerine PathwayL-serine, Allyl thiolS-allyl-L-cysteine liverpool.ac.ukglobalsciencebooks.info
Glutathione S-transferaseGSTGlutathione PathwayGlutathione, Allyl sourceS-allyl-glutathione globalsciencebooks.info
γ-Glutamyl TranspeptidaseGGTGlutathione Pathwayγ-glutamyl-S-allyl-L-cysteineS-allyl-L-cysteine researchgate.netspandidos-publications.comnih.gov
Flavin-containing MonooxygenaseFMOBoth PathwaysS-allyl-L-cysteineThis compound ((+)-S-allyl-L-cysteine sulfoxide) fao.orgnih.govresearchgate.net

Subcellular Localization of Biosynthetic Intermediates and Enzymes

The biosynthesis of this compound in garlic is a sophisticated process characterized by the strict compartmentalization of its precursors and the enzymes that catalyze their conversion. This separation is a key feature of the plant's defense mechanism, ensuring that the potent, reactive compounds are only formed upon tissue damage. wikipedia.orgmdpi.com The substrate, this compound (S-allyl-L-cysteine sulfoxide), is primarily located in the cytoplasm. mdpi.comnih.gov In contrast, the enzyme responsible for its conversion, alliinase, is sequestered in the vacuole. mdpi.comnih.gov This physical separation within the cell prevents the premature breakdown of this compound.

The biosynthetic pathway involves several enzymes and intermediates, each with a specific subcellular location. While the precise location of this compound biosynthesis has not been definitively identified, γ-glutamyl peptides are known to reside in the cytoplasm. The key enzymes involved in the pathway are distributed across different cellular compartments. For instance, γ-glutamyl cysteine synthetase is found in the chloroplast, whereas γ-glutamyl transpeptidase and flavin-containing monooxygenase are located in the cytoplasm.

Research has identified several isoenzymes of γ-glutamyl-transpeptidase (GGT) in garlic, which play roles in the biosynthetic pathway. One of these, AsGGT2, is localized to the vacuole. This intricate distribution of enzymes and substrates across the cytoplasm, vacuole, and chloroplasts underscores the complexity of this compound metabolism.

Table 1: Subcellular Localization of Key Components in this compound Biosynthesis

Component Subcellular Location Role
This compound (S-allyl-L-cysteine sulfoxide) Cytoplasm Substrate for alliinase
Alliinase Vacuole Enzyme that converts this compound to allicin (B1665233) precursors
γ-Glutamyl Peptides Cytoplasm Intermediates in the biosynthetic pathway
γ-Glutamyl Cysteine Synthetase Chloroplast Biosynthetic enzyme
γ-Glutamyl Transpeptidase Cytoplasm Biosynthetic enzyme
Flavin-containing monooxygenase Cytoplasm Biosynthetic enzyme

This compound Accumulation and Distribution in Garlic Tissues

The concentration and distribution of this compound within the garlic plant are not uniform, varying significantly with the developmental stage of the bulb and the specific tissue. nih.govresearchgate.net

Distribution during Bulb Development

This compound is primarily synthesized in the leaves of the garlic plant and is subsequently transported to the bulbs for storage. nih.gov The concentration of this compound varies considerably among different parts of the plant. Research has shown that the highest levels of this compound are found in the bulbs and inner buds, while the roots contain the lowest concentrations. nih.govresearchgate.net For instance, one study measured the highest this compound level in the bulbs (1.474 mg/ml, DW) and the lowest in the roots (0.019 mg/ml, DW). nih.gov

The this compound content is not static and can change during post-harvest storage. Studies have shown that the allicin content, which is directly derived from this compound, generally increases during storage, with the specific conditions of temperature and humidity playing a crucial role. ishs.orgresearchgate.net For example, a maximum allicin content was observed in garlic stored at 4-6°C and 80-90% relative humidity after 60 days. ishs.orgresearchgate.net

Influence of Genotype, Locality, Light Quality, and Sulfur Fertilization on this compound Content

The accumulation of this compound is a complex trait influenced by a combination of genetic and environmental factors. researchgate.net

Genotype: There is a strong genotypic effect on the this compound content of garlic. researchgate.net Studies comparing numerous garlic varieties have demonstrated significant differences in this compound (and resulting allicin) concentrations, with levels ranging from 10 to 24 mg/g on a dry weight basis in one analysis of 29 varieties. youtube.com This inherent genetic variability is a key determinant of a particular cultivar's flavor and potential therapeutic value. researchgate.net

Locality: The geographical location where garlic is cultivated has a profound impact on this compound content. researchgate.net For example, field trials revealed that this compound content in the 'Printanor' variety was three to five times higher when grown in Spain compared to France. researchgate.net This difference was correlated with higher levels of water-soluble and total sulfur in the Spanish soil, though other climatic factors could not be excluded. researchgate.net

Light Quality and Photoperiod: Light is another critical environmental factor. Light quality has been shown to have a significant effect on this compound content in garlic bulbs grown in vitro. researchgate.net Generally, garlic's vegetative growth is favored by shorter photoperiods, while bulb production is enhanced by longer photoperiods and higher temperatures. nih.gov Longer photoperiods (e.g., 14 hours) and higher temperatures have been associated with improved morphological and bulb quality traits. nih.gov While direct studies on this compound are specific, research on the related compound ajoene (B124975) showed that its concentration and content increased significantly with rising light intensity. researchgate.net

Sulfur Fertilization: As this compound is a sulfur-containing compound, sulfur availability in the soil is a critical factor for its synthesis. acs.orgnih.gov Numerous studies have confirmed that sulfur fertilization significantly increases the this compound concentration in garlic bulbs. acs.orgnih.govresearchgate.net The application of sulfur can lead to a substantial rise in this compound levels, along with its precursors like cysteine and glutathione. acs.orgnih.gov In one field study, this compound concentration at maturity increased from 5.1 to 11.2 mg/g of dry weight with increased sulfur fertilization. acs.orgnih.gov

Table 2: Effect of Sulfur Fertilization on Allicin Concentration in Garlic Bulbs (cv. Glenlarge)

Sulfur Application Rate (kg S ha⁻¹) Allicin Concentration (mg g⁻¹ DW)
0 11.9
50 14.4
75 14.3
100 13.8
125 14.3
150 14.2

Data sourced from a field trial. DW = Dry Weight. nih.gov

Enzymatic Conversion of this compound to Allicin

The formation of allicin from this compound is not a spontaneous process but is catalyzed by the enzyme alliinase. This reaction is the source of garlic's characteristic pungent aroma and many of its biological activities. patsnap.com

Alliinase Activity and Mechanism of Action

Alliinase (officially S-alkyl-L-cysteine S-oxide lyase) is an enzyme that belongs to the family of lyases. wikipedia.orgnih.gov It is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. wikipedia.orgdavidpublisher.comdavidpublisher.com PLP, the active form of vitamin B6, acts as a crucial cofactor, participating directly in the catalytic reaction. drugbank.comyoutube.com The mechanism involves the aldehyde group of PLP forming a Schiff base linkage with a lysine (B10760008) residue in the active site of the enzyme, which is then displaced by the incoming substrate (this compound). drugbank.comyoutube.com

The enzyme is normally sequestered within the cell's vacuole and is only released when the garlic tissue is damaged, for instance, by crushing or cutting. mdpi.comnih.gov Upon release, alliinase comes into contact with its substrate, this compound, which is located in the cytoplasm, and rapidly catalyzes the cleavage of the carbon-sulfur (C-S) bond in the this compound molecule. nih.gov The reaction is extremely efficient, with the conversion being largely complete within seconds at room temperature. mdpi.com Studies have shown that alliinase activity is pH-dependent, with different thiosulfinates showing optimal formation at different pH levels; for instance, allicin formation is optimal around pH 4.5-5.0. nih.gov The enzyme is irreversibly inhibited by highly acidic conditions (pH below 3.6). nih.gov

Role of Alliinase in Thiosulfinate Formation

The enzymatic action of alliinase is the critical first step in the formation of thiosulfinates, of which allicin is the most well-known. patsnap.comresearchgate.net The process occurs in two main stages:

Enzymatic Cleavage: Alliinase catalyzes the conversion of one molecule of this compound into one molecule of allylsulfenic acid, along with pyruvate (B1213749) and ammonia (B1221849) as by-products. nih.gov

Spontaneous Condensation: Two molecules of the highly reactive and unstable allylsulfenic acid then spontaneously condense to form a single molecule of diallyl thiosulfinate, which is allicin. nih.govresearchgate.net

This rapid, two-step cascade, initiated by tissue damage, is a highly effective defense mechanism for the plant, producing the reactive and pungent compound allicin precisely when and where it is needed. wikipedia.orgmdpi.com

Factors Influencing Alliinase Activity (pH, Temperature, Enzyme Concentration)

The catalytic efficiency of alliinase is significantly influenced by its chemical environment, particularly pH and temperature, as well as the concentration of the enzyme itself. monash.edu

pH: Alliinase activity is highly dependent on pH. Research findings on the optimal pH vary, which may be due to different enzyme sources, purification methods, and assay conditions used in the studies. nih.gov The enzyme is completely and irreversibly inactivated under highly acidic conditions, such as a pH below 3.0-3.6, which is relevant to conditions in the human stomach. wikipedia.orgnih.gov A sharp decrease in activity is also observed at pH values above 8.0. nih.gov

Table 1: Reported Optimal pH for Alliinase Activity
Optimal pHSource of FindingCitation
4.5 - 5.0For formation of allicin and related dipropenyl thiosulfinates. nih.gov
6.0From Iraqi garlic. researchgate.net
6.5General finding. researchgate.net
7.0From purified garlic alliinase and a bacterial source (Cupriavidus necator). nih.govnih.gov

Temperature: The enzyme's activity is also temperature-sensitive. The optimal temperature for alliinase activity is generally reported to be around 35-37°C. nih.govnih.gov The enzyme maintains stability at temperatures below 40°C, but activity sharply declines at higher temperatures. nih.gov Drying garlic at 60°C did not appear to affect the rate of allicin formation, indicating some thermal stability of the enzyme in that state. nih.gov

Table 2: Reported Optimal Temperature for Alliinase Activity
TemperatureObservationCitation
35°CReported as optimal for purified alliinase from Cupriavidus necator and Iraqi garlic. researchgate.netnih.gov
37°CDipropenyl thiosulfinates were completely formed in 0.3 minutes. nih.gov
< 40°CEnzyme is more than 80% stable. nih.gov

Enzyme Concentration: In line with general principles of enzyme kinetics, the rate of allicin production is directly influenced by the concentration of the alliinase enzyme, provided that the substrate, this compound, is not a limiting factor. monash.edu As the concentration of alliinase increases, the rate of the reaction will also increase until the point of substrate saturation is reached. monash.edu Garlic cloves are a particularly rich source of alliinase, where it can constitute up to 10% of the total protein. liverpool.ac.uk

Molecular Mechanisms and Signal Transduction Modulation by Alliin

Alliin's Role in Cellular Homeostasis

This compound actively participates in the regulation of cellular homeostasis, particularly through its influence on metabolic pathways related to lipids and hepatic function. It interacts with key enzymes and transporters that are fundamental to maintaining a balanced cellular environment.

This compound has been shown to play a regulatory role in lipid metabolism. mdpi.com Studies involving high-fat-diet-induced hyperlipidemia in mice demonstrated that this compound consumption modulated blood lipids. mdpi.com Integrated transcriptomics and metabolomics analyses revealed that this compound's mechanism involves the regulation of genes critical to steroid biosynthesis. mdpi.com Specifically, this compound supplementation was found to reduce the expression levels of Cel (carboxyl ester lipase) and Sqle (squalene epoxidase), two genes instrumental in the hydrolysis of cholesterol esters and in cholesterol biosynthesis, respectively. mdpi.com In studies on 3T3-L1 adipocytes, this compound was also found to modify the mRNA expression of genes involved in phospholipid metabolic processes. nih.gov However, some studies have reported that parameters like triglycerides and cholesterol concentrations were not markedly affected by this compound administration, suggesting the effects can vary depending on the experimental model. mdpi.com

This compound exerts a notable influence on the liver, improving cell morphology and modulating enzymatic activity. In mice with hyperlipidemia induced by a high-fat diet, liver cells exhibited damage and the presence of lipid vacuoles; however, supplementation with this compound led to a considerable improvement in cell morphology, making them closer to normal cells. mdpi.com

Research on the effects of garlic powders with varying this compound contents on rats showed a distinct impact on hepatic drug-metabolizing enzymes. nih.gov this compound consumption was associated with an increase in the activities of Phase II enzymes, including UDP-glucuronosyltransferase (UGT) and glutathione (B108866) S-transferase (GST). nih.gov Conversely, it was found to decrease the activity of the Phase I enzyme Cytochrome P450 2E1 (CYP2E1). nih.gov The this compound content in the garlic powders showed a positive correlation specifically with UGT activity. nih.gov Another study in normal rats found that this compound administration significantly increased hepatic phosphorylase and lipase (B570770) activity while decreasing the activity of glucose-6-phosphatase. capes.gov.br

Table 1: Effect of this compound on Hepatic Enzyme Activity An interactive table summarizing research findings on how this compound modulates key liver enzymes.

EnzymeOrganismFindingReference
UDP-glucuronosyltransferase (UGT) RatActivity increased; positively correlated with this compound content. nih.gov
Glutathione S-transferase (GST) RatActivity increased with garlic powder consumption. nih.gov
Cytochrome P450 2E1 (CYP2E1) RatActivity decreased with garlic powder consumption. nih.gov
Phosphorylase RatActivity significantly increased. capes.gov.br
Lipase RatActivity significantly increased. capes.gov.br
Glucose-6-Phosphatase RatActivity was diminished. capes.gov.br

This compound and Oxidative Stress Responses

This compound demonstrates significant antioxidant properties by directly mitigating oxidative stress and enhancing the body's endogenous antioxidant defense systems.

This compound contributes to the reduction of oxidative stress by scavenging harmful free radicals. jmvh.org It has been shown to scavenge both superoxide (B77818) and hydroxyl radicals. jmvh.org A key indicator of lipid peroxidation and oxidative damage is the level of malondialdehyde (MDA). mdpi.com In studies on mice fed a high-fat diet, which led to increased MDA levels in the liver, supplementation with this compound resulted in a significant decrease in MDA concentrations, indicating that this compound is effective in ameliorating liver stress injury. mdpi.com

Beyond direct scavenging, this compound bolsters the cellular antioxidant defense by upregulating key endogenous antioxidant enzymes. mdpi.com The body's primary antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which work in concert to neutralize reactive oxygen species. nih.govmdpi.com Research has demonstrated that this compound administration can enhance the levels of these enzymes. mdpi.com In one study, this compound supplementation was shown to improve the liver levels of SOD and CAT. mdpi.com However, it is worth noting that in a separate study on diet-induced obese mice, this compound administration did not modify the mRNA expression of antioxidant enzymes, including GPx, SOD-1, and catalase, in the liver, suggesting that its regulatory effects may be context-dependent. mdpi.com

Table 2: Effect of this compound on Liver Antioxidant Markers in High-Fat Diet-Fed Mice An interactive data table showing the impact of this compound on key oxidative stress markers based on findings from a 2023 study.

MarkerEffect of High-Fat Diet (HFD)Effect of this compound SupplementationReference
Superoxide Dismutase (SOD) DecreasedSignificantly Increased mdpi.com
Catalase (CAT) DecreasedSignificantly Increased mdpi.com
Malondialdehyde (MDA) Increased by 27.73%Decreased by up to 29.59% mdpi.com

Scavenging of Reactive Oxygen Species (ROS)

This compound demonstrates notable antioxidant properties through its capacity to directly neutralize harmful reactive oxygen species (ROS). Research has shown that this compound actively scavenges superoxide and hydroxyl radicals. researchgate.net This activity helps protect cells from oxidative damage, a key factor in the pathogenesis of numerous chronic diseases. Studies have confirmed that this compound can scavenge hydroxyl radicals (•OH) with a high rate constant, indicating an efficient neutralizing capability. researchgate.net This direct interaction with ROS positions this compound as a primary defender against oxidative stress, distinct from its metabolic byproducts.

This compound's Influence on Inflammatory Signaling Pathways

This compound exerts significant anti-inflammatory effects by intervening in several critical signaling cascades that govern the inflammatory response. Its influence is particularly evident in the context of metabolic inflammation, such as that observed in adipocytes and models of gut inflammation.

This compound has been shown to ameliorate gut inflammation by inactivating the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB). nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound treatment repressed the activation of NF-κB. nih.gov The mechanism for this inhibition involves preventing the phosphorylation of upstream kinases (p38, JNK, and ERK1/2) that are responsible for activating the NF-κB pathway. nih.gov By suppressing the activation of NF-κB, this compound effectively halts the transcription of numerous pro-inflammatory genes.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), is a key cascade in cellular signaling that is often activated during inflammation. This compound directly modulates this pathway. In LPS-stimulated 3T3-L1 adipocytes, pretreatment with this compound significantly decreased the phosphorylation of ERK1/2, bringing it down to near-control levels. nih.gov This inhibitory effect on ERK1/2 phosphorylation is a crucial mechanism by which this compound suppresses inflammatory signals in adipocytes. nih.gov This modulatory role is further supported by findings in models of colitis, where this compound inhibited the phosphorylation of ERK1/2, JNK, and p38, demonstrating its broad impact on the MAPK signaling network. nih.gov

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of pro-inflammatory cytokines. Research on 3T3-L1 adipocytes exposed to LPS demonstrated that a 24-hour pretreatment with this compound prevented the subsequent increase in the expression of Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov Other studies have noted that this compound can regulate the anti-inflammatory profile of preadipocytes by reducing levels of cytokines like IL-6 and Tumor Necrosis Factor-alpha (TNF-α). nih.gov In models of intestinal inflammation, oral administration of this compound also led to the inhibition of inflammatory factors, including TNF-α and IL-6. researchgate.netnih.gov

This compound has a profound impact on the biology of adipocytes (fat cells), influencing both their metabolic function and inflammatory status. Studies on 3T3-L1 preadipocytes show that this compound treatment markedly inhibits adipogenesis—the process by which preadipocytes differentiate into mature fat cells. mdpi.com This is achieved by significantly decreasing the expression of master adipogenic transcription factors, including CCAAT/enhancer-binding proteins (C/EBPα and C/EBPβ) and peroxisome proliferation-activity receptor γ (PPARγ). mdpi.comnih.gov The downregulation of these key regulators subsequently suppresses the expression of adipocyte-related genes responsible for lipid metabolism and storage, leading to reduced lipid droplet accumulation. nih.govspandidos-publications.com

From an inflammatory perspective, this compound alters the adipocyte profile from a pro-inflammatory to an anti-inflammatory state. By preventing the LPS-induced expression of IL-6 and MCP-1 and modulating the ERK1/2 pathway, this compound helps to mitigate the low-grade chronic inflammation associated with adipose tissue in metabolic disorders. nih.gov

Table 1: Research Findings on this compound's Influence on Inflammatory Signaling and Adipocytes

Area of Study Cell/Animal Model Key Findings Reference(s)
NF-κB Inhibition Dextran sulfate (B86663) sodium (DSS)-induced colitis mice; LPS-stimulated RAW264.7 macrophages This compound repressed LPS-induced NF-κB activation. nih.gov
MAPK/ERK1/2 Modulation LPS-stimulated 3T3-L1 adipocytes This compound pretreatment significantly reduced LPS-induced phosphorylation of ERK1/2. nih.gov
Proinflammatory Cytokines LPS-stimulated 3T3-L1 adipocytes This compound prevented the increased expression of IL-6 and MCP-1. nih.gov
Adipocyte Metabolism 3T3-L1 preadipocytes This compound inhibited adipocyte differentiation and lipid accumulation by downregulating C/EBPα, C/EBPβ, and PPARγ. mdpi.comnih.govnih.gov
Adipocyte Inflammation LPS-stimulated 3T3-L1 adipocytes This compound suppressed LPS-induced inflammatory signals, creating an anti-inflammatory gene profile. nih.gov

This compound in Cellular Apoptosis and Proliferation

The effect of this compound on programmed cell death (apoptosis) and cell proliferation appears to be highly dependent on the cell type. In a study comparing this compound and its derivative, allicin (B1665233), on breast cancer cell lines (MCF-7 and HCC-70), this compound did not demonstrate pro-apoptotic effects. nih.gov In contrast to allicin, which inhibited proliferation and induced apoptosis, this compound was found to promote clonogenicity (the ability of a single cell to grow into a colony) and induce senescence, a state of irreversible cell cycle arrest. nih.gov

However, other research indicates a different role for this compound. A study on a human gastric adenocarcinoma cell line (AGS) found that this compound possesses anti-proliferative potential. nih.gov It was reported to inhibit the proliferation of these cancer cells by inducing apoptosis, a process mediated by the generation of reactive oxygen species and a shift in the ratio of the apoptotic proteins Bax and Bcl-2. Notably, this study also confirmed that this compound did not affect the growth of normal intestinal cells, suggesting a degree of selectivity for cancer cells in this context. nih.gov These differing results highlight that this compound's influence on cell proliferation and apoptosis is not universal and varies based on the specific cellular environment.

Table 2: Research Findings on this compound's Effect on Cellular Apoptosis and Proliferation

Cell Line Effect on Proliferation Effect on Apoptosis Key Mechanism/Observation Reference(s)
MCF-7 & HCC-70 (Breast Cancer) Promoted clonogenicity (survival/proliferation) Did not exhibit pro-apoptotic effects; induced senescence. Directly contrasted with allicin, which was anti-proliferative and pro-apoptotic. nih.gov
AGS (Gastric Adenocarcinoma) Inhibited proliferation Induced apoptosis Mediated by ROS generation and deregulation of Bax/Bcl-2 levels. nih.gov
INT-407 (Normal Intestinal) No effect Not applicable Showed selectivity, as it did not affect the growth of normal cells. nih.gov

Modulation of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Allicin, the primary bioactive compound derived from this compound, has been shown to be a potent inducer of apoptosis in various cancer cell lines. researchgate.net Studies have demonstrated that allicin can inhibit the growth of both murine and human cancer cells by triggering the characteristic morphological changes of apoptosis, such as nuclear condensation and the formation of apoptotic bodies. researchgate.net The anticancer activity of allicin is largely attributed to its ability to induce cell death and inhibit cell proliferation. researchgate.net This induction of apoptosis is considered a crucial mechanism behind its potential as an anticancer agent. researchgate.net Allicin has been observed to activate key proteins in the apoptotic cascade, known as caspases, specifically caspase-3, -8, and -9, in various cancer cells, including human cervical cancer cells. researchgate.netspandidos-publications.com

Effects on Mitochondrial Membrane Potential and Bax/Bcl-2 Ratio

The intrinsic pathway of apoptosis is heavily regulated by the mitochondria. nih.gov A key control point is the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). youtube.com The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; a high Bax/Bcl-2 ratio promotes cell death. researchgate.net Research indicates that allicin can induce apoptosis through the mitochondrial-dependent pathway. researchgate.net In glioma cells, for instance, allicin treatment was shown to suppress the expression of the anti-apoptotic protein Bcl-2 while inducing the expression of the pro-apoptotic protein Bax. spandidos-publications.com This shift in the Bax/Bcl-2 ratio is a fundamental step that leads to the permeabilization of the outer mitochondrial membrane, a point of no return in the apoptotic process. nih.govresearchgate.net While a high Bcl-2/Bax ratio can protect mitochondria from certain stressors, it may not be sufficient to prevent apoptosis induced by other signaling pathways. nih.gov

Table 1: Effect of Allicin on Apoptotic Proteins in Cancer Cells

Cell Line Compound Effect on Bcl-2 Effect on Bax Resulting Bax/Bcl-2 Ratio Outcome
Colon Cancer (HCT116) Allicin Reduction Increase Increased Apoptosis Induction researchgate.net
Glioma (U251) Allicin Suppression Induction Increased Apoptosis Induction spandidos-publications.com

Upregulation of Cytochrome C

Following the increase in the Bax/Bcl-2 ratio and subsequent mitochondrial outer membrane permeabilization, pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytosol. nih.gov One of the most critical of these factors is cytochrome c. nih.gov In its normal function, cytochrome c is an essential component of the mitochondrial respiratory chain. nih.govnih.gov However, upon its release into the cytosol, it binds to the apoptotic protease activating factor-1 (APAF-1), triggering a caspase activation cascade that leads to cell death. nih.gov Allicin has been shown to induce the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.gov This event, coupled with the activation of caspases, confirms that allicin engages the mitochondrial pathway to execute apoptosis in tumor cells. nih.gov

Induction of Cell Cycle Arrest and Apoptosis via p53 Pathway (by allicin, a derivative of this compound)

The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis, often called the "guardian of the genome". nih.govyoutube.com In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis. youtube.com Allicin has been found to exert its anti-cancer effects by modulating the p53 signaling pathway. nih.govresearchgate.net Studies on breast cancer cell lines (MCF-7 and MDA-MB-231) have shown that allicin can reduce cell viability by inducing both cell cycle arrest and apoptosis. nih.govresearchgate.net This process involves the activation of p53. nih.govresearchgate.net The activation of the p53 pathway by allicin represents a key mechanism for its ability to control cancer cell proliferation. nih.gov By triggering p53, allicin can arrest the cell cycle, preventing cancer cells from dividing and proliferating. nih.govresearchgate.net

This compound and Autophagy Regulation

Autophagy is a cellular process of self-degradation where the cell breaks down its own components within lysosomes. It is a critical mechanism for maintaining cellular homeostasis, but its role in cancer is complex, as it can both suppress tumors and promote their survival.

This compound-Activated Autophagy Pathways (e.g., PI3K-AKT signaling pathway)

Recent studies combining network pharmacology and molecular docking have suggested that this compound can activate autophagy. nih.govnih.gov The analysis points towards the PI3K-AKT signaling pathway as a key route through which this compound exerts this effect. nih.govnih.gov The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. youtube.com Inhibition of this pathway is a known method for inducing autophagy. arvojournals.org Interestingly, allicin, the derivative of this compound, has also been shown to modulate autophagy through this pathway. In some contexts, allicin can inhibit excessive autophagy by activating the PI3K/Akt/mTOR and MAPK/ERK/mTOR signaling pathways, for example, in attenuating pathological cardiac hypertrophy. nih.govbohrium.com This suggests a complex regulatory role for the this compound-allicin system in autophagy that may be context-dependent. A study on HepG2 cells demonstrated that this compound activated autophagy and that this mechanism was likely related to the PI3K-Akt signaling pathway. nih.gov

Potential Molecular Targets in Autophagy Modulation (AKT1, MAPK14, EGFR)

To understand how this compound regulates autophagy, researchers have used computational methods to predict its molecular targets. nih.govnih.gov Through network pharmacology analysis, several potential hub targets for this compound-activated autophagy have been identified. nih.govnih.gov Among the most significant are AKT1, Mitogen-Activated Protein Kinase 14 (MAPK14), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Molecular docking simulations, which predict the binding affinity between a molecule and a protein target, have shown that this compound can bind effectively with high affinity to proteins like AKT1 and EGFR. nih.gov The interaction with AKT1 is particularly noteworthy as it is a central node in the PI3K-AKT pathway. nih.gov

Table 2: Potential Molecular Targets of this compound in Autophagy Regulation

Target Protein Full Name Function in Pathway Predicted Interaction with this compound
AKT1 AKT Serine/Threonine Kinase 1 Central kinase in the PI3K-AKT pathway, regulates cell survival and metabolism. High binding affinity, suggesting direct modulation. nih.gov
MAPK14 Mitogen-Activated Protein Kinase 14 (p38 MAPK) Involved in cellular responses to stress; part of the MAPK signaling pathway. Identified as a potential hub target for this compound-activated autophagy. nih.gov
EGFR Epidermal Growth Factor Receptor A receptor tyrosine kinase that activates multiple signaling cascades, including the PI3K-AKT pathway. High binding affinity, suggesting this compound may modulate its activity. nih.gov

Effects on Gene Expression and Transcriptomic Profiles

One of the key regulatory molecules in lipid homeostasis is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a transcription factor that governs the expression of genes involved in fatty acid synthesis. Research indicates that this compound can modulate the expression of SREBP-1c. For instance, studies have shown that this compound effectively attenuates lipogenesis induced by certain chemicals by regulating the expression of this critical fatty acid synthesis-related gene. nih.gov Animal studies have further corroborated the importance of SREBP-1c expression in managing fatty acid and triacylglycerol levels. nih.gov

Transcriptomic analysis of high-fat-diet-fed mice has revealed that this compound supplementation leads to significant differential expression of numerous genes. nih.gov In one study, a total of 148 genes were found to be significantly regulated by this compound treatment. nih.govnih.gov Among these, specific genes related to lipid metabolism were notably affected.

The expression of Cel (carboxyl ester lipase) and Sqle (squalene epoxidase), which are involved in the steroid biosynthesis pathway, was found to be elevated in the high-fat diet group. nih.gov this compound supplementation significantly reduced the expression levels of both Cel and Sqle. nih.gov Conversely, the expression of Ugt1a2 (UDP glucuronosyltransferase family 1 member A2), involved in the drug metabolism–cytochrome P450 pathway, and Myc, a regulator in various cellular processes including lipid metabolism, was increased by this compound. nih.gov These findings underscore this compound's capacity to induce specific changes in the genetic transcription associated with lipid handling.

Interactive Table: Effect of this compound on Gene Expression in High-Fat-Diet-Fed Mice

GeneFull NamePathwayEffect of High-Fat DietEffect of this compound Supplementation
Cel Carboxyl ester lipaseSteroid BiosynthesisIncreased ExpressionDecreased Expression
Sqle Squalene epoxidaseSteroid BiosynthesisIncreased ExpressionDecreased Expression
Myc Myelocytomatosis oncogenePI3K-Akt Signaling-Increased Expression
Ugt1a2 UDP glucuronosyltransferase 1A2Drug Metabolism-P450-Increased Expression

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses have been employed to understand the broader functional implications of the gene expression changes induced by this compound. These analyses revealed that this compound primarily regulates processes and pathways associated with lipid metabolism. nih.gov

The most significantly enriched metabolic pathways identified were steroid biosynthesis and triglyceride metabolism. nih.govnih.gov This indicates that the molecular effects of this compound are concentrated in the biological systems responsible for synthesizing and processing key lipids like cholesterol and triglycerides. The downregulation of genes like Cel and Sqle directly contributes to the modulation of the steroid biosynthesis pathway. nih.gov

This compound's Impact on the Gut Microbiota and Related Metabolic Pathways

This compound consumption has been demonstrated to affect the composition of the gut microbiota, which in turn can influence host metabolic pathways through altered gene expression in intestinal tissues. nih.gov

In a study involving rats, oral administration of this compound for 14 days led to changes in the microbiota composition in both the small intestine and the cecum. nih.gov While multiple shifts were observed, the most significant alteration was in the genus Allobaculum, which was notably changed in the cecum. nih.gov Other research also highlights that this compound supplementation can lead to a decrease in the abundance of Lachnospiraceae and an increase in Ruminococcaceae. monash.edu

These modifications in the gut microbial community appear to have a cascading effect on the host. The altered microbiota composition was found to indirectly impact the expression of 174 genes in the colonic epithelial tissues. nih.gov Specifically, five of these genes (RT1-Ba, RT1-Bb, Cd80, Madcam1, and Aicda) are related to the intestinal immune network for Immunoglobulin A (IgA) production, suggesting that this compound's influence on gut bacteria may extend to modulating the local immune system of the gut. nih.gov

Interactive Table: Documented Effects of this compound on Gut Microbiota

Microbial GroupPhylum/Family/GenusObserved Change with this compoundPotential Functional Implication
Allobaculum GenusSignificantly AlteredGlucose utilization, potential role in weight management. monash.edu
Lachnospiraceae FamilyDecreased AbundanceDegradation of complex plant materials. monash.edu
Ruminococcaceae FamilyIncreased AbundanceDegradation of cellulose (B213188) and hemicellulose. monash.edu

Pharmacological Activities and Therapeutic Potential of Alliin and Its Derivatives Allicin

Antimicrobial Properties

Allicin (B1665233) is recognized for its wide-ranging antimicrobial effects, which have been documented against a variety of pathogens, including bacteria, fungi, viruses, and parasites. bohrium.comnih.gov Its primary mechanism of action is believed to be the chemical reaction with thiol (sulfhydryl) groups in essential enzymes of microorganisms. bohrium.comnih.gov This interaction can disrupt crucial metabolic processes, leading to the inhibition of growth or death of the pathogen. bohrium.comspandidos-publications.com

Allicin has demonstrated broad-spectrum antibacterial activity, proving effective against a wide array of both Gram-positive and Gram-negative bacteria. nih.govspandidos-publications.comnih.gov Its efficacy extends to various species, including those of Escherichia, Salmonella, Staphylococcus, Streptococcus, Bacillus, and Clostridium. icantbelieveitsnotadrug.com Notably, allicin has shown activity against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), and other resistant enterotoxicogenic strains of Escherichia coli. icantbelieveitsnotadrug.comnih.govnih.gov

The antibacterial action of allicin is primarily due to its ability to modify thiol-containing proteins in bacteria through S-allylmercapto modification. spandidos-publications.com This can lead to the inactivation of critical enzymes, induction of protein aggregation, and a reduction in glutathione (B108866) levels, which are lethal to the bacterial cell. spandidos-publications.com Research has also indicated that allicin can inhibit bacterial division by targeting proteins like the FtsZ protein. researchgate.net Garlic extracts rich in allicin have also proven effective against Helicobacter pylori, a bacterium linked to gastric ulcers, and acid-fast bacteria like Mycobacterium tuberculosis. icantbelieveitsnotadrug.comtandfonline.com

Table 1: Antibacterial Activity of Allicin and Related Compounds

Bacterial StrainCompoundObserved Effect / MIC (Minimum Inhibitory Concentration)Reference
Staphylococcus aureusAllicin5–10 µg/mL mdpi.com
Bacillus cereusAllicin5–10 µg/mL mdpi.com
Micrococcus luteusAllicin5–10 µg/mL mdpi.com
Gram-negative bacteria (general)Allicin15–30 µg/mL mdpi.com
Helicobacter pyloriGarlic Extract (Allicin)MIC of 40 μg allicin/ml tandfonline.com
Methicillin-resistant S. aureus (MRSA)AllicinEffective in topical treatment and disk diffusion assays nih.govnih.gov
Multi-drug resistant E. coliAllicinSensitive to allicin nih.gov

Allicin possesses significant antifungal properties, demonstrating inhibitory effects against a variety of fungal pathogens. bohrium.comnih.gov It is particularly effective against Candida albicans, a common cause of yeast infections. nih.govresearchgate.net The compound works by inhibiting both the germination of spores and the growth of hyphae, which are critical stages in fungal development. bohrium.com

Research has confirmed allicin's potent activity against Cryptococcus neoformans, with a minimal inhibitory concentration (MIC) comparable to the conventional antifungal drug fluconazole. nih.gov Studies have also shown that allicin can damage the fungal cell morphology and ultrastructure. nih.gov Its mechanism, similar to its antibacterial action, is thought to involve the inhibition of thiol-containing enzymes. bohrium.com Allicin's effectiveness has been noted against various plant pathogenic fungi as well, such as Verticillium dahliae. mdpi.com

Table 2: Antifungal Activity of Allicin

Fungal StrainCompoundObserved Effect / MIC (Minimum Inhibitory Concentration)Reference
Candida albicansAllicinHigh anticandidal activity bohrium.comnih.gov
Cryptococcus neoformans H99AllicinMIC of 2 μg/ml nih.gov
Trichosporon asahiiAllicinInhibited planktonic cells and biofilms nih.gov
Verticillium dahliaeAllicinStrong growth inhibition at 3 mM mdpi.com
Verticillium longisporumAllicinStrong growth inhibition at 3 mM mdpi.com

Garlic compounds, principally allicin and its derivatives like ajoene (B124975), have been found to possess antiviral properties. nih.govnih.govnih.gov In vitro studies have demonstrated the virucidal effects of fresh garlic extract and purified allicin against a range of viruses. icantbelieveitsnotadrug.com These include both enveloped viruses such as herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), parainfluenza virus type 3, and vaccinia virus, as well as non-enveloped viruses like human rhinovirus type 2. icantbelieveitsnotadrug.com

The proposed mechanisms for this antiviral activity include the inhibition of viral entry into host cells and the disruption of the viral life cycle. nih.govresearchgate.net While allicin is a key active component, its derivative ajoene has shown even greater virucidal activity in some studies. icantbelieveitsnotadrug.com It is important to note that in some experimental settings, the concentrations of allicin that were virucidal were also found to be toxic to the host cells. icantbelieveitsnotadrug.com

The use of garlic against parasites has been noted in traditional medicine, and modern research has begun to validate these effects, attributing them largely to allicin. bohrium.comnih.gov Allicin has demonstrated significant activity against major human intestinal protozoan parasites, including Entamoeba histolytica and Giardia lamblia. nih.govresearchgate.net

The primary mechanism for its antiparasitic action is the inhibition of crucial thiol-containing enzymes within the parasites. bohrium.comnih.gov For instance, allicin has been shown to inhibit cysteine proteinases in E. histolytica, which are vital for the parasite's virulence and its ability to damage host tissues. nih.govresearchgate.net Studies have confirmed that allicin can effectively inhibit the growth of E. histolytica trophozoites. researchgate.net

Anti-Inflammatory Effects

Alliin and its derivative allicin exhibit notable anti-inflammatory properties. caringsunshine.commdpi.com Research, primarily from in vitro and animal studies, indicates that these compounds can modulate key inflammatory pathways. tandfonline.comcaringsunshine.com Allicin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical protein complex that regulates the genetic expression of inflammatory molecules. tandfonline.comcaringsunshine.com

By inhibiting NF-κB, allicin can suppress the production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). caringsunshine.comnih.gov This effect has been observed in various cell types, including intestinal epithelial cells and macrophages. tandfonline.comnih.gov Allicin's ability to reduce the secretion of these inflammatory mediators suggests its potential in mitigating inflammatory conditions. tandfonline.comnih.gov

Antioxidant Activities

This compound and allicin contribute to the antioxidant capacity of garlic, although they act through different mechanisms. nih.govscribd.com These compounds help protect the body against damage from free radicals and reactive oxygen species (ROS). nih.govnih.gov

This compound itself is an effective scavenger of superoxide (B77818) and hydroxyl radicals. nih.govresearchgate.net In contrast, allicin does not appear to scavenge hydroxyl radicals directly but works by suppressing the formation of superoxide via a thiol exchange mechanism. nih.govresearchgate.net Allicin is also known to be a reactive sulfur species (RSS) that can react with and modify thiol groups in proteins, which is central to its biological activity. nih.govnih.gov The distinct antioxidant profiles of this compound, allicin, and other related garlic compounds like allyl cysteine and allyl disulfide indicate a multifaceted defense against oxidative stress. nih.govscribd.com

Anticancer Potential

Both this compound and its derivative allicin have demonstrated notable potential in combating various forms of cancer. Their mechanisms of action are multifaceted, involving the inhibition of tumor growth and specific targeting of certain cancer cell types.

Inhibition of Tumor Growth

Research has consistently shown that allicin and its related compounds can suppress the growth of tumors. Early studies indicated that allicin could inhibit tumor growth when tumor cells were pre-incubated with it before being introduced into mice. nih.gov More recent investigations have delved into the molecular mechanisms, revealing that allicin can induce apoptosis (programmed cell death) in cancer cells. nih.gov This process is characterized by the formation of apoptotic bodies and DNA laddering. nih.gov Furthermore, allicin has been found to trigger a redox shift in cultured human cells, leading to the activation of the mitochondrial apoptotic pathway. nih.gov

This compound itself has shown anti-proliferative effects on human gastric adenocarcinoma cells, with the significant advantage of not affecting the growth of normal intestinal cells while inducing apoptosis in gastric cancer cells. nih.gov A novel therapeutic approach involves the targeted delivery of the enzyme alliinase to tumor sites. When this compound is administered, the localized alliinase converts it to allicin directly at the tumor, leading to effective cancer cell death with minimal harm to healthy tissues. nih.gov This method has shown significant inhibition of tumor growth in animal models. nih.gov

Allicin's anticancer activity is also linked to its ability to inhibit telomerase, an enzyme crucial for the immortal replication of cancer cells. mdpi.compensoft.net By suppressing telomerase activity, allicin can curtail cancer cell proliferation in a dose- and time-dependent manner, as observed in gastric adenocarcinoma cells. mdpi.compensoft.net Additionally, allicin can interfere with various signaling pathways that are critical for cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt and NF-κB pathways. mdpi.com

Table 1: Research Findings on the Inhibition of Tumor Growth by this compound and Allicin

Compound Cancer Model/Cell Line Key Findings
This compound Human gastric adenocarcinoma (AGS) cells Inhibited proliferation and induced apoptosis in cancer cells without affecting normal intestinal cells. nih.govphcog.comresearchgate.net
Allicin Ascites tumor cells (in mice) Inhibited tumor growth after in vitro incubation. nih.gov
Allicin Cultured human cells Induced a redox shift, activating the mitochondrial apoptotic pathway. nih.gov
Allicin Gastric adenocarcinoma cells (SGC-7901) Suppressed telomerase activity and induced apoptosis. mdpi.compensoft.net
Allicin Colon cancer cells (LoVo) Hindered spread and secondary growth by reducing the expression of VEGF, u-PAR, and HPA mRNA. mdpi.com
Allicin (in situ generation) Human tumor cell line xenograft (N87) in mice High antitumor activity with significant tumor growth arrest. nih.gov

Specificity against Adenocarcinoma Cells

A noteworthy aspect of the anticancer properties of this compound and allicin is their specificity towards certain cancer types, particularly adenocarcinoma.

This compound has demonstrated a potent antiproliferative effect against gastric adenocarcinoma (AGS) cells. phcog.comresearchgate.net Studies have shown that this compound induces apoptosis in these cells through both intrinsic and extrinsic pathways. phcog.com This is achieved by generating reactive oxygen species, decreasing mitochondrial membrane potential, and modulating the expression of apoptotic proteins like Bax and Bcl-2, which leads to the upregulation of Cytochrome C. phcog.comresearchgate.net Importantly, these cytotoxic effects were observed in gastric carcinoma cells but not in normal intestinal cells, highlighting a degree of selectivity. phcog.comresearchgate.net

Allicin has also been shown to be effective against various adenocarcinoma cell lines. For instance, it has been reported to inhibit the proliferation and metastasis of gastric cancer cells (HGC27 and AGS cell lines) by modulating microRNA expression, which in turn suppresses key signaling pathways involved in cancer progression. mdpi.com Furthermore, a novel strategy has been developed that utilizes a monoclonal antibody to target the enzyme alliinase to pancreatic cancer cells. nih.gov The subsequent administration of this compound leads to the on-site production of allicin, which efficiently mediates apoptosis in the targeted pancreatic adenocarcinoma cells. nih.gov Research on colon cancer cell lines has also shown that allicin treatment can induce apoptosis. nih.gov

Table 2: Research Findings on the Specificity of this compound and Allicin against Adenocarcinoma Cells

Compound Adenocarcinoma Cell Line Key Findings
This compound Gastric (AGS) Inhibited proliferation and induced apoptosis through multiple pathways, without affecting normal intestinal cells. phcog.comresearchgate.net
Allicin Gastric (HGC27, AGS) Reduced migration and invasion abilities by modulating the ERBB4/PI3K/Akt signaling pathway. mdpi.com
Allicin Gastric (SGC-7901) Suppressed telomerase activity and increased apoptosis. mdpi.com
Allicin (in situ generation) Pancreatic (MIA PaCa-2) Induced apoptosis efficiently in targeted pancreatic cancer cells. nih.gov
Allicin Colon (HCT-116) Induced apoptosis, increased Bax levels, and promoted the release of cytochrome c from mitochondria. nih.gov

Cardiovascular Benefits

The organosulfur compounds derived from garlic, particularly this compound and allicin, have been extensively studied for their positive effects on cardiovascular health. Their therapeutic potential encompasses the inhibition of platelet aggregation, modulation of blood pressure, and regulation of cholesterol and lipid metabolism.

Inhibition of Platelet Aggregation

Platelet aggregation is a key process in the formation of blood clots, which can lead to atherothrombotic events. Both this compound and its derivative allicin have been shown to possess antiplatelet activity.

Aqueous extracts of garlic have been found to inhibit platelet aggregation and the associated release reaction. nih.gov The inhibitory component was identified as a small, sulfur-containing molecule with characteristics similar to allicin. nih.gov Synthetic allicin was subsequently shown to completely inhibit platelet aggregation and the release reaction at a concentration of 10 microM. nih.gov Allicin can readily cross cellular membranes and interact with sulfhydryl-containing proteins, which may be a mechanism for its antiplatelet effects. researchgate.net

Another garlic-derived compound, ajoene, which is formed from allicin, also exhibits potent antiplatelet properties. Ajoene has been found to irreversibly inhibit platelet aggregation induced by various agonists, including arachidonic acid, adrenaline, collagen, and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Its mechanism is thought to involve the inhibition of thromboxane (B8750289) A2 formation, a key mediator of platelet aggregation. nih.gov

Table 3: Research Findings on the Inhibition of Platelet Aggregation by this compound and its Derivatives

Compound Study Type Key Findings
Aqueous Garlic Extract (containing Allicin) In vitro Inhibited platelet aggregation and the release reaction. nih.gov
Allicin In vitro Completely inhibited platelet aggregation and the release reaction at 10 microM. nih.gov
Ajoene (derived from Allicin) In vitro Irreversibly inhibited platelet aggregation induced by multiple agonists. nih.gov
Aqueous Garlic Extract (Perla INTA) In vitro Inhibited platelet aggregation induced by collagen and arachidonic acid. researchgate.net

Vasorelaxation and Blood Pressure Modulation

This compound and allicin contribute to cardiovascular health by promoting vasorelaxation (the widening of blood vessels) and helping to modulate blood pressure.

Allicin has been reported to have antihypertensive effects. researchgate.netnih.gov Studies in spontaneously hypertensive rats have shown that administration of allicin can significantly decrease blood pressure. researchgate.netnih.gov This effect is partly attributed to its ability to induce the production of hydrogen sulfide (B99878) (H₂S), a known vasorelaxant. researchgate.netnih.gov In vitro studies using rat mesenteric arterial rings have demonstrated that allicin produces a concentration-dependent vasorelaxation. researchgate.netnih.gov This vasorelaxant effect is partially dependent on the endothelium and is mediated through pathways involving nitric oxide (NO), prostacyclin (PGI₂), and endothelium-derived hyperpolarizing factor (EDHF). researchgate.netnih.gov

The antihypertensive action of allicin is also linked to its ability to inhibit angiotensin II, a potent vasoconstrictor. mdpi.comwho.int By modulating the renin-angiotensin system, allicin helps to lower blood pressure. mdpi.comwho.int Furthermore, allicin can upregulate the expression of angiotensin II receptor type 2 (AT2R) and endothelial nitric oxide synthase (eNOS), which are both vasodilators. nih.gov

Table 4: Research Findings on Vasorelaxation and Blood Pressure Modulation by this compound and Allicin

Compound Study Model Key Findings
Allicin Spontaneously hypertensive rats Dramatically decreased blood pressure. researchgate.netnih.gov
Allicin Rat mesenteric arterial rings (in vitro) Produced concentration-dependent vasorelaxation. researchgate.netnih.gov
Allicin Rats with chronic kidney disease Antihypertensive effect associated with upregulation of AT2R and eNOS. nih.gov
Allicin Animal and human studies Lowers blood pressure by inhibiting angiotensin II and promoting vasodilation via multiple pathways. mdpi.comwho.int

Cholesterol and Lipid Metabolism Modulation

This compound and allicin play a significant role in regulating cholesterol and lipid levels, which is crucial for preventing atherosclerosis and other cardiovascular diseases.

This compound has been shown to improve hyperlipidemia by modulating blood lipids, ameliorating liver damage, and reducing oxidative stress. mdpi.com It can lower blood triglycerides and boost high-density lipoprotein (HDL) cholesterol. mdpi.com

Allicin has demonstrated a notable cholesterol-lowering effect in various studies. nih.gov In hypercholesterolemic mice, allicin administration led to a significant reduction in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels, without significantly affecting HDL-C levels. nih.gov This suggests that allicin's primary impact is on lowering the "bad" cholesterol. nih.gov Allicin also helps to decrease the accumulation of lipids in the liver. nih.gov

The mechanisms behind these effects involve the modulation of key genes and proteins involved in lipid metabolism. Allicin can downregulate SREBP-1 and SREBP-2, which are transcription factors that control the synthesis of cholesterol and fatty acids. nih.gov It also increases the expression of the LDL receptor (LDLR), which enhances the uptake of LDL from the bloodstream into cells. nih.gov Furthermore, allicin has been shown to downregulate PCSK9, a protein that degrades the LDL receptor. nih.gov By inhibiting PCSK9, allicin helps to maintain higher levels of LDL receptors, leading to lower blood cholesterol. nih.gov

Table 5: Research Findings on Cholesterol and Lipid Metabolism Modulation by this compound and Allicin

Compound Study Model/Cell Line Key Findings
This compound High-fat diet-fed mice Modulated blood lipids and ameliorated liver damage. mdpi.com
This compound Diet-induced obese mice Improved lipid profile and glucose homeostasis. researchgate.net
Allicin Hypercholesterolemic ICR mice Significantly lowered total cholesterol and LDL-C. nih.gov
Allicin HepG2 cells Reduced triglyceride and total cholesterol accumulation by downregulating SREBP-1 and SREBP-2. nih.gov
Allicin HepG2 cells Increased LDL receptor expression and LDL uptake. nih.gov
Allicin Chickens Reduced blood lipid levels. researchgate.net

Neuroprotective Effects

This compound and its primary derivative, allicin, have demonstrated significant neuroprotective properties through various mechanisms. These compounds show potential in mitigating neuronal damage and improving neurological outcomes in a range of conditions.

Protection against Spinal Cord Reperfusion Injury

Allicin has been identified as a potent agent in protecting against spinal cord ischemia-reperfusion (I/R) injury. In preclinical studies involving rabbit models, pretreatment with allicin was found to significantly reduce the volume of spinal cord infarctions. nih.gov This protective effect was associated with a dose-dependent improvement in histopathological features and an increased number of motor neurons. nih.gov Consequently, these structural improvements led to better neurological function, as measured by hind-limb motor function scores. nih.gov

The mechanism behind this neuroprotection appears to be linked to the improvement of mitochondrial function. nih.gov Allicin treatment was shown to preserve the function of mitochondrial respiratory chain complexes, which are crucial for cellular energy production. nih.gov Furthermore, it inhibited the production of reactive oxygen species (ROS) and suppressed the release of mitochondrial cytochrome c, a key step in the apoptotic cascade. nih.gov Allicin also bolsters the endogenous antioxidant defense system by increasing the activities of enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPX). nih.gov In cases of acute traumatic spinal cord injury, allicin helps protect against neuron damage by regulating inflammation and apoptosis and by promoting the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular resistance to oxidants. nih.govnih.gov

Regulation of Neuroinflammation and Apoptosis

A key aspect of the neuroprotective effects of this compound and allicin is their ability to modulate neuroinflammation and apoptosis. Allicin inhibits neuroinflammation by suppressing the production of ROS and by inhibiting key inflammatory pathways such as the TLR4/MyD88/NF-κB, P38, and JNK pathways. nih.govnih.gov In depressive-like animal models, allicin was found to reduce the activation of microglia, the primary immune cells of the central nervous system, and decrease the levels of inflammatory cytokines and ROS in the hippocampus. mdpi.com It also stimulates SOD activity and Nrf2 signaling, further protecting the brain from inflammatory damage. mdpi.com

The regulation of apoptosis, or programmed cell death, is another critical mechanism. In a state of nutritional depletion, allicin has been shown to inhibit the apoptosis of macrophages. nih.gov This is achieved by decreasing the expression of the pro-apoptotic protein Bax, reducing the release of cytochrome c from mitochondria, and lowering the activity of caspase-3. nih.gov This anti-apoptotic effect is mediated through the MEK/extracellular signal-regulated kinase (ERK) pathway. nih.gov Conversely, in other cellular contexts, such as cancer cells, allicin can induce apoptosis by causing a loss of mitochondrial membrane potential (ΔΨm) and activating caspases-3, -8, and -9. nih.gov It also upregulates pro-apoptotic genes like NOXA, P21, and BAK, while downregulating the anti-apoptotic gene BCL-XL. nih.gov In osteoblast cells subjected to oxidative stress, allicin counteracts the reduction in cell viability and inhibits apoptosis by preventing the release of cytochrome c and the activation of caspase-3. nih.gov

Improvement of Cognitive Abilities

Allicin has shown potential in ameliorating cognitive impairments associated with neurodegenerative and neuropsychological disorders. nih.govnih.gov Its antioxidant properties play a significant role by combating ROS through the downregulation of NADPH oxidizing (NOX) enzymes. nih.govnih.gov The neuroprotective actions of allicin are largely mediated through redox-dependent pathways. nih.govnih.gov

In animal models of Alzheimer's disease, allicin demonstrated a favorable effect on cognition, learning, and memory impairment. mdpi.com These benefits are attributed to an increase in SOD activity and a decrease in malondialdehyde, a marker of oxidative stress. mdpi.com Allicin also reduced the expression of amyloid-beta (Aβ) and p38 MAPK, both of which are implicated in the pathology of Alzheimer's disease. mdpi.com Furthermore, in a rat model of endoplasmic reticulum stress-related cognitive deficits, allicin improved cognition and decreased tau protein phosphorylation and Aβ42 deposits in the hippocampus via the pERK/Nrf2 antioxidative signaling pathway. mdpi.com Studies have also suggested that allicin's ability to inhibit cholinesterase and butyrylcholinesterase could be beneficial in managing Alzheimer's disease. nih.gov

Attenuation of Ferroptosis

This compound has been identified as a neuroprotective agent that can attenuate ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. rsc.orgrsc.org In the context of intracerebral hemorrhage (ICH), this compound has been shown to inhibit ferroptosis both in vitro and in vivo. rsc.orgrsc.org

Research has demonstrated that this compound significantly inhibits erastin-induced ferroptosis in HT22 cells and suppresses ferroptosis in the brain tissue of mice with collagenase-induced ICH, leading to alleviated neurological dysfunction and pathological damage. rsc.orgrsc.org The underlying mechanism involves the downregulation of 15-lipoxygenase (ALOX15) expression by this compound. rsc.orgrsc.org ALOX15 is a key enzyme that promotes phospholipid peroxidation, a critical step in ferroptosis. By inhibiting ALOX15, this compound effectively suppresses ferroptosis. rsc.orgrsc.org This highlights ALOX15 as a critical factor in ICH-associated ferroptosis and points to this compound's neuroprotective effects being mediated through the inhibition of this pathway. rsc.orgrsc.org

Immunomodulatory Effects

Garlic and its sulfur-containing compounds, including this compound and allicin, are recognized for their capacity to maintain the homeostasis of the immune system. capes.gov.brechocommunity.orgresearchgate.net These compounds enhance the functioning of the immune system by stimulating various immune cells such as macrophages, lymphocytes, natural killer (NK) cells, and dendritic cells. researchgate.net The mechanisms behind these effects include the modulation of cytokine secretion and the activation of macrophages. researchgate.net

This compound has demonstrated anti-inflammatory properties in studies involving adipocytes. It has been shown to suppress inflammatory signals induced by lipopolysaccharide (LPS) by fostering an anti-inflammatory gene expression profile and preventing the increased expression of pro-inflammatory cytokines like IL-6 and MCP-1. nih.gov This effect is potentially mediated through the regulation of the ERK1/2 signaling pathway. nih.gov Both this compound and allicin have been found to inhibit Th1 proinflammatory cytokines. nih.gov

Allicin, in particular, has been noted to modulate T-cells and adhesion molecules and exerts an inhibitory effect on NF-κB activation, which can help prevent liver damage. nih.gov It has also been observed to have a negative effect on human T-cell migration. nih.gov Garlic oil, which contains these compounds, has been shown to shift the Th1-Th2 balance towards the Th2 type, which is generally associated with anti-inflammatory responses. nih.gov

Anti-obesity and Glucose Metabolism Improvement

Allicin has shown significant potential in combating obesity and improving glucose metabolism. nih.govresearchgate.net In studies on high-fat diet-induced obese mice, oral administration of allicin led to a significant decrease in fat mass and less body weight gain compared to a control group, without affecting food intake. nih.govresearchgate.net This anti-obesity effect is linked to the promotion of lipolysis and thermogenesis, as well as the suppression of hepatic lipid synthesis and transport. nih.govresearchgate.net

The modulation of gut microbiota is another key mechanism through which allicin exerts its anti-obesity and metabolic benefits. nih.govresearchgate.net Allicin can alter the composition of the intestinal microbiota, increasing the proportion of beneficial bacteria. nih.govresearchgate.net This modulation of the gut microbiome is believed to play a crucial role in the weight loss effects of allicin. nih.govresearchgate.net

Data Tables

Table 1: Summary of Neuroprotective Effects of this compound and Allicin

Effect Compound Key Findings Mechanism of Action References
Protection against Spinal Cord Reperfusion Injury Allicin Reduced infarct volume, improved motor function. Improved mitochondrial function, increased antioxidant enzyme activity, regulated Nrf2 pathway. nih.gov, nih.gov, nih.gov
Regulation of Neuroinflammation Allicin Suppressed ROS production, inhibited inflammatory pathways (TLR4/MyD88/NF-κB, P38, JNK), reduced microglia activation. Inhibition of key inflammatory signaling cascades. nih.gov, nih.gov, mdpi.com
Regulation of Apoptosis Allicin Inhibited apoptosis in macrophages via MEK/ERK pathway; induced apoptosis in cancer cells. Modulated Bax, cytochrome c, caspases, and apoptosis-related genes. nih.gov, nih.gov, nih.gov
Improvement of Cognitive Abilities Allicin Ameliorated cognitive impairment, improved learning and memory. Antioxidant effects, inhibition of cholinesterase, reduction of Aβ and tau pathology. nih.gov, nih.gov, mdpi.com

Table 2: Summary of Immunomodulatory and Metabolic Effects of this compound and Allicin

Effect Compound Key Findings Mechanism of Action References
Immunomodulatory Effects This compound, Allicin Stimulated immune cells, modulated cytokine secretion, suppressed pro-inflammatory cytokines. Regulated ERK1/2 signaling, inhibited NF-κB activation, shifted Th1/Th2 balance. nih.gov, nih.gov, researchgate.net
Anti-obesity Effects Allicin Decreased fat mass and body weight gain, promoted lipolysis and thermogenesis. Activated brown adipose tissue, promoted browning of white fat, modulated gut microbiota. nih.gov, nih.gov, researchgate.net

Anti-adipogenesis and Adipocyte Differentiation

The differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis, is a critical factor in the development of obesity. Research has shown that the garlic-derived compound this compound and its derivative, allicin, play a significant role in inhibiting this process.

Studies utilizing 3T3-L1 preadipocyte cells, a common model for studying adipogenesis, have demonstrated that this compound effectively suppresses adipocyte differentiation. nih.govnih.gov Treatment with this compound leads to a marked inhibition of lipid droplet accumulation within these cells. researchgate.net This anti-adipogenic effect is attributed to the downregulation of key transcription factors that are essential for driving the differentiation process. nih.govnih.gov Specifically, the expression of CCAAT/enhancer-binding proteins alpha (C/EBPα) and beta (C/EBPβ), as well as peroxisome proliferator-activated receptor-gamma (PPARγ), is significantly decreased following this compound treatment. nih.govresearchgate.net These transcription factors are master regulators of adipogenesis, and their suppression effectively halts the maturation of preadipocytes. nih.gov

The mechanism underlying this compound's inhibitory action involves the modulation of critical signaling pathways. Research indicates that this compound suppresses the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is known to play a crucial role in promoting adipogenesis. nih.govnih.gov By downregulating the expression of PI3K and Akt, this compound effectively attenuates the downstream signaling cascade that leads to the activation of adipogenic genes. nih.gov

Similarly, allicin has been shown to inhibit adipocyte differentiation. researchgate.net Its mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. researchgate.net Activation of AMPK is known to suppress fat synthesis and promote fatty acid oxidation. researchgate.net

Table 1: Effect of this compound on Adipogenic Transcription Factors and Signaling Pathways in 3T3-L1 Cells

Target Molecule Effect of this compound Treatment Research Finding
C/EBPα Downregulation Expression was significantly reduced, inhibiting a key marker for late-stage adipogenesis. nih.govresearchgate.net
C/EBPβ Downregulation Expression was decreased, affecting an early-stage regulator of the adipogenic cascade. nih.gov
PPARγ Downregulation Expression was significantly inhibited, suppressing the master regulator of adipogenesis. nih.govresearchgate.net
PI3K/Akt Pathway Suppression Expression of PI3K and Akt was markedly decreased, disrupting a major signaling pathway for adipocyte differentiation. nih.govnih.gov

Enhancement of Lipolysis and Thermogenesis

Beyond inhibiting the formation of new fat cells, allicin has been found to actively promote the breakdown of existing fat (lipolysis) and increase energy expenditure through heat production (thermogenesis). This dual action makes it a significant compound in the context of metabolic health.

Allicin has been shown to reduce weight gain and fat accumulation in high-fat diet-induced obese mice by promoting lipolysis and thermogenesis. nih.govmdpi.comnih.gov A primary mechanism for this effect is the activation of brown adipose tissue (BAT), a specialized fat tissue that burns energy to produce heat. nih.govresearchgate.net Allicin stimulates the "browning" of white adipose tissue (WAT), inducing the formation of brown-like adipocytes that are more metabolically active. nih.govnih.gov

This process is driven by the upregulation of key genes associated with thermogenesis and energy expenditure. nih.gov Studies have shown that allicin treatment significantly increases the expression of uncoupling protein 1 (UCP1), a protein unique to brown adipocytes that is central to non-shivering thermogenesis. nih.govresearchgate.net The expression of other critical thermogenic genes, such as PRDM16, PGC-1α/β, CPT1α, and MCAD, is also induced in BAT following allicin administration. nih.gov

Table 2: Effect of Allicin on Genes and Pathways Involved in Lipolysis and Thermogenesis

Target Molecule/Pathway Effect of Allicin Treatment Research Finding
UCP1 Upregulation Increased expression in brown and white adipose tissue, a key indicator of enhanced thermogenesis. nih.govresearchgate.net
PGC-1α Upregulation Induced expression, promoting mitochondrial biogenesis and energy expenditure. nih.gov
Fatty Acid Oxidation Genes (e.g., CPT1α, MCAD) Upregulation Markedly increased expression, leading to enhanced breakdown of fatty acids. nih.gov
SIRT1-PGC1α-Tfam Pathway Activation Promotes mitochondrial biogenesis and function, boosting energy metabolism. nih.govresearchgate.net
ERK1/2-KLF15 Cascade Activation Induces the formation of brown-like adipocytes and stimulates UCP1 expression. researchgate.net
Lipolysis-related Genes Upregulation Increased expression of genes involved in the breakdown of stored fats. nih.gov

Analytical Methodologies for Alliin Quantification and Characterization

Chromatographic Techniques for Alliin Analysis

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For this compound analysis, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most widely used methods. Gas Chromatography-Mass Spectrometry (GC-MS) is primarily employed for the analysis of volatile compounds that are formed from this compound's enzymatic degradation.

HPLC is a powerful analytical tool for the determination of this compound in various garlic samples. etsu.edu It offers high resolution, sensitivity, and precision. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound analysis, typically employing a C18 column. etsu.eduetsu.edu

The development of a reliable HPLC method involves optimizing several parameters, including the mobile phase composition, column type, flow rate, and detector wavelength. For this compound, UV detection is commonly set at wavelengths around 210 nm or 242 nm. etsu.edunih.gov

A simple, rapid, and precise RP-HPLC method was developed using a mobile phase of 30:70% methanol:water with 0.05% sodium dodecylsulfate on a C18 column (3.9 x 150 µm, 5 µm particle size), with detection at 210 nm. etsu.eduetsu.edu This method demonstrated good reproducibility with relative standard deviations (RSD) ranging from 0.56% to 4.11% and an average recovery of 93.5% to 101%. etsu.eduetsu.edu The method showed a linear response for this compound concentrations between 0.4 ng/mL and 80 ng/mL. etsu.eduetsu.edu

Validation of HPLC methods is performed according to the International Conference on Harmonization (ICH) guidelines to ensure linearity, precision, accuracy, and selectivity. nih.govbezmialemscience.org For instance, one validated method for allicin (B1665233) (a downstream product of this compound) showed good linearity over a range of 4.052–405.2 μg/mL (r²=0.9999) and an average recovery of 105.5%. nih.gov Another method for allicin and S-allyl cysteine reported limit of detection (LOD) and limit of quantitation (LOQ) values, with linearity established between 2-100 μg/mL for allicin. bezmialemscience.org

Table 1: Example of HPLC Method Validation Parameters for Allicin This table is interactive. You can sort and filter the data.

Parameter Result Citation
Linearity Range 4.052–405.2 μg/mL nih.gov
Correlation Coefficient (r²) 0.9999 nih.gov
Average Recovery 105.5% nih.gov
Recovery RSD 1.25% nih.gov

To comprehensively evaluate the quality of garlic, analytical methods capable of simultaneously measuring this compound, its precursors, and degradation products are required. nih.govnih.gov High-performance ion-pair chromatography has been successfully developed for the simultaneous analysis of this compound, deoxythis compound, allicin, and various dipeptide precursors. nih.govuniv-tours.fr

This method utilizes an ion-pairing reagent, such as heptanesulfonate, in the mobile phase, which allows for the sufficient separation of this compound from the more retained dipeptides at a very low pH. nih.govuniv-tours.fr Using a diode-array UV detector and an ion trap mass spectrometer with electrospray ionization (ESI-MS), synthetic reference compounds can be characterized. nih.gov For routine analysis of garlic products, a diode-array detector alone is often sufficient for quantification. nih.govuniv-tours.fr This approach allows for a complete analysis in a single run, which is crucial for understanding the complex sulfur chemistry in garlic. nih.gov

HPTLC offers a simpler, more cost-effective, and higher-throughput alternative to HPLC for the quantification of this compound. It is particularly useful for routine quality control of raw garlic and its formulations. oup.comoup.com

A validated HPTLC-densitometric method for this compound involves separation on silica (B1680970) gel plates with a mobile phase of n-butanol–acetic acid–water (6:2:2, v/v). oup.combohrium.com After chromatography, the plates are derivatized with a ninhydrin (B49086) reagent, and the resulting colored spots are quantified by densitometry at 540 nm. oup.comoup.combohrium.com This method has been shown to be selective, precise, and accurate. oup.com

Validation of the HPTLC method has demonstrated good linearity in the concentration range of 250 to 1500 ng/spot. oup.comoup.com The method was validated for interday and intraday precision, repeatability, and accuracy, with a mean recovery reported at 98.36%. oup.comoup.combohrium.com Another HPTLC method, with quantification at 205 nm, showed linearity in the range of 200-1600 ng, with LOD and LOQ values of 40.42 ng/band and 111.72 ng/band, respectively. cabidigitallibrary.org The accuracy for this method was excellent, with recovery between 98.20% and 99.10%. cabidigitallibrary.org

Table 2: HPTLC Method Validation Parameters for this compound This table is interactive. You can sort and filter the data.

Parameter Method 1 Method 2 Citation
Mobile Phase n-butanol–acetic acid–water (6:2:2, v/v) n-hexane:ethyl acetate (B1210297) (29:1 v/v) oup.comcabidigitallibrary.org
Detection Wavelength 540 nm (post-derivatization) 205 nm oup.comcabidigitallibrary.org
Linearity Range 250–1500 ng/spot 200–1600 ng/band oup.comcabidigitallibrary.org
Correlation Coefficient (r²) Not specified 0.996 cabidigitallibrary.org
Mean Recovery 98.36% 98.20–99.10% oup.comcabidigitallibrary.org
Limit of Detection (LOD) Not specified 40.42 ng/band cabidigitallibrary.org

Gas chromatography is a powerful technique for analyzing volatile compounds. However, non-volatile compounds like this compound cannot be analyzed by GC under normal conditions without prior derivatization. researchgate.net Therefore, GC-MS is not used for the direct quantification of this compound but is invaluable for identifying and quantifying the volatile organosulfur compounds that arise from the enzymatic breakdown of this compound, such as allicin and its subsequent transformation products like diallyl disulfide and diallyl trisulfide. researchgate.netdoi.org

The analysis of garlic volatiles is challenging because allicin itself is thermally unstable and can degrade during GC analysis. researchgate.net Despite these challenges, methods using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS have been developed to analyze the volatile fraction of garlic. doi.orggcms.cz These methods allow for the identification of numerous volatile compounds, with diallyl disulfide and diallyl trisulfide often being among the most abundant. doi.orggcms.cz More gentle ionization techniques, such as secondary electrospray ionization (SESI) coupled with high-resolution mass spectrometry, are being explored to analyze reactive volatiles like allicin in the gas phase with less degradation. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

Spectrophotometric and Spectroscopic Methods

Spectrophotometric and spectroscopic techniques are fundamental in the analysis of this compound, offering robust methods for both its quantification and the elucidation of its molecular structure. These methods rely on the interaction of electromagnetic radiation with the compound, providing distinct signatures that allow for its identification and measurement.

Spectrophotometry for this compound Concentration

Spectrophotometry provides an indirect yet effective means of quantifying this compound. These methods typically involve the enzymatic conversion of this compound to allicin by the enzyme alliinase, followed by the quantification of the resulting allicin. The concentration of allicin is directly proportional to the initial concentration of this compound.

One common approach involves the reaction of allicin with a chromogenic thiol, such as 4-mercaptopyridine (B10438) (4-MP) or 2-nitro-5-thiobenzoate (NTB). nih.govresearchgate.netnih.gov The reaction between the thiol and the thiosulfinate group of allicin results in a measurable change in absorbance at a specific wavelength. For instance, the reaction with 4-MP can be monitored by the decrease in absorbance at 324 nm. nih.govresearchgate.net This method is considered simple, rapid, and sensitive for determining this compound concentrations in various preparations. researchgate.net

Another established indirect method is based on the reaction of allicin with L-cysteine. jomb.orgacs.org In this assay, a known excess of L-cysteine is added to the sample. Allicin reacts with the cysteine molecules, and the remaining, unreacted L-cysteine is then quantified by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with the residual cysteine to produce the yellow-colored 2-nitro-5-thiobenzoate (NTB) anion, which is measured spectrophotometrically at 412 nm. jomb.orgutp.edu.my The initial this compound concentration is determined by back-calculation from the amount of consumed cysteine. jomb.org While robust, this method quantifies total thiosulfinates, of which allicin is the primary component. jomb.orgjemds.com

Table 1: Parameters for Spectrophotometric Quantification of this compound (via Allicin)

MethodReagentPrincipleWavelength (λmax)Molar Absorptivity (ε)Reference
Thiol Reaction (Direct)4-Mercaptopyridine (4-MP)Measures decrease in 4-MP absorbance as it reacts with allicin.324 nm19,800 M⁻¹cm⁻¹ researchgate.net
Thiol Reaction (Indirect)L-Cysteine & DTNBMeasures colored anion formed from reaction of excess cysteine with DTNB.412 nm14,150 M⁻¹cm⁻¹ (for NTB anion) jomb.org

Nuclear Magnetic Resonance (NMR) for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are employed for this purpose.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
α-CH (C-2)~3.8 - 4.0~52.5 researchgate.netnih.gov
β-CH₂ (C-3)~2.9 - 3.1~33.0 researchgate.netnih.gov
S-CH₂ (C-1')~3.4 - 3.6~55.0 researchgate.netnih.gov
=CH (C-2')~5.8 - 6.0~125.0 researchgate.netnih.gov
=CH₂ (C-3')~5.3 - 5.5~122.0 researchgate.netnih.gov
COOH (C-1)-~170.0 nih.gov
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Degradation Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for monitoring the chemical changes that occur during the degradation of this compound. researchgate.net By measuring the absorption of infrared radiation at different frequencies, an FTIR spectrum is generated that serves as a unique molecular "fingerprint."

The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its key functional groups. researchgate.netsdiarticle4.com The sulfoxide (B87167) (S=O) group, central to this compound's structure, exhibits a strong absorption peak around 1032 cm⁻¹. researchgate.net Other notable peaks include those for the N-H stretching of the amine group, O-H stretching of the carboxylic acid, and various C-H and C-S bonds. researchgate.netsdiarticle4.com

Degradation of this compound, whether through thermal stress or other chemical reactions, leads to changes in its molecular structure. These changes are reflected in the FTIR spectrum. For example, the weakening or disappearance of the S=O peak at ~1032 cm⁻¹ would indicate the breakdown of the sulfoxide moiety, a key event in this compound degradation. researchgate.net By tracking the intensity of such characteristic peaks over time, FTIR spectroscopy provides a valuable method for monitoring the stability and degradation pathways of the compound. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeReference
~3285-CH=CH₂ (Allyl)C-H Stretch researchgate.net
~2950Aliphatic C-HC-H Stretch researchgate.net
~1638C=C (Allyl)C=C Stretch researchgate.net
~1032S=O (Sulfoxide)S=O Stretch researchgate.net
~928 / ~891C-SC-S Stretch researchgate.net

Enzymatic Methods for this compound Determination

Enzymatic methods for determining this compound concentration capitalize on the highly specific reaction between this compound and its dedicated enzyme, alliinase (this compound lyase, EC 4.4.1.4). ajol.info This catalytic reaction breaks down this compound into allicin, pyruvate (B1213749), and ammonia (B1221849) in stoichiometric amounts. ajol.infonih.gov By measuring one of these products, the original quantity of this compound can be accurately determined.

Alliinase-Based Assays (e.g., Flow Injection Analyzer with Ammonia Detection)

A sophisticated approach for this compound determination is the use of a flow-injection enzymatic analytical system. ajol.info In this method, the alliinase enzyme is immobilized on a solid support, such as chitosan (B1678972) microspheres, and packed into a reactor column. ajol.info The sample solution containing this compound is then injected into a continuous carrier stream that passes through the enzyme reactor.

As the sample flows through the reactor, the immobilized alliinase catalyzes the conversion of this compound, producing ammonia. ajol.info The stream then flows past a detector specifically designed to measure the concentration of the generated product. One effective configuration uses an ammonia gas-sensing electrode, which provides an electrical signal proportional to the amount of ammonia produced. ajol.info This signal can then be used for the indirect quantification of this compound. ajol.info Research has demonstrated that such a system provides a linear response over a significant concentration range (e.g., 1 x 10⁻⁵ to 1 x 10⁻³ mol/L) and exhibits good operational stability and repeatability. ajol.info

Table 4: Operational Parameters for a Flow-Injection Alliinase-Based Assay

ParameterFinding / Optimal ConditionReference
PrincipleImmobilized alliinase converts this compound to allicin, pyruvate, and ammonia. Ammonia is detected by a gas electrode. ajol.info
Linear Range1 x 10⁻⁵ to 1 x 10⁻³ mol/L ajol.info
Optimal pH (Immobilized Enzyme)7.0 ajol.infonih.gov
Optimal Temperature (Immobilized Enzyme)35°C ajol.infonih.gov

Specificity and Correlation with Other Methods

The primary advantage of alliinase-based assays is their high specificity. The enzyme alliinase acts almost exclusively on cysteine sulfoxides like this compound, ensuring that the measured product (ammonia or pyruvate) is directly attributable to the this compound in the sample. acs.orgnih.gov This minimizes interference from other compounds that may be present in complex mixtures, such as plant extracts.

To ensure accuracy and validate the results, it is crucial to correlate the findings from enzymatic assays with those from established analytical techniques. maxwellsci.com High-Performance Liquid Chromatography (HPLC) is considered a gold-standard method for the direct separation and quantification of this compound and its related compounds. jemds.commaxwellsci.com By analyzing the same samples using both the enzymatic method and HPLC, a correlation can be established. researchgate.net A strong correlation between the two methods confirms the accuracy and reliability of the enzymatic assay for its intended purpose. maxwellsci.com For example, studies comparing spectrophotometric methods (which rely on the enzymatic conversion of this compound) with HPLC have found that while spectrophotometry is simpler, HPLC is generally more accurate, especially for liquid samples. maxwellsci.com

Integrated Analytical Approaches

Combined Transcriptomics and Metabolomics for Mechanistic Elucidation

The integration of transcriptomics and metabolomics offers a powerful, systems-biology approach to unravel the complex molecular mechanisms underlying the biosynthesis and physiological roles of this compound. This dual-pronged strategy allows researchers to simultaneously observe the expression of thousands of genes (the transcriptome) and the levels of numerous metabolites (the metabolome). By correlating changes in gene expression with alterations in metabolite profiles, a more comprehensive picture of cellular processes can be constructed, bridging the gap between genetic regulation and biochemical outcomes.

This integrated approach has been pivotal in elucidating the mechanisms by which this compound and its precursors are synthesized and regulated in Allium species, as well as understanding the compound's effects in biological systems. For instance, studies have combined these 'omics' technologies to investigate how environmental factors, such as nutrient availability, influence the production of this compound and other quality-related compounds in garlic. mdpi.com Similarly, the combination of transcriptomics and metabolomics has been employed to understand the molecular pathways modulated by this compound in vivo, providing insights into its bioactivity. mdpi.comnih.gov

A key advantage of this combined methodology is its ability to identify key genes, metabolites, and their associated biochemical pathways. mdpi.com For example, transcriptomic analysis can reveal differentially expressed genes in crucial pathways, while metabolomic analysis can identify the corresponding changes in the abundance of specific amino acids, organic acids, and other compounds. mdpi.com This allows for the identification of pivotal metabolic pathways, such as glutathione (B108866) metabolism, amino acid biosynthesis, and steroid biosynthesis, that are influenced by or contribute to the presence of this compound. mdpi.commdpi.com

Research has demonstrated that applying transcriptomics and metabolomics in parallel can reveal significant correlations between gene expression and metabolite accumulation. In one study investigating the effect of sulfur and nitrogen application on garlic, a transcriptomic analysis identified differentially expressed genes in pathways like plant hormone signal transduction and glutathione metabolism. mdpi.com Concurrently, metabolomic analysis detected 80 differentially abundant metabolites, primarily amino acids and fatty acids. mdpi.com This integrated analysis highlighted the central role of glutathione metabolism and amino acid biosynthesis in affecting garlic's quality, including its this compound content. mdpi.com

Another study utilized this integrated approach to understand the effects of this compound on hyperlipidemia in a mouse model. mdpi.comnih.gov Transcriptomics revealed 148 significantly regulated genes in response to this compound, while metabolomics identified 18 metabolites that were significantly different. mdpi.comnih.gov The integrated analysis pinpointed the "steroid biosynthesis pathway" as the most significantly affected metabolic pathway, thereby elucidating a key mechanism of this compound's physiological action. mdpi.comnih.gov

The findings from these integrated analyses provide a theoretical framework for understanding both the synthesis of this compound and its subsequent biological effects. mdpi.comnih.gov This knowledge is instrumental for optimizing agricultural practices to enhance this compound content in garlic and for providing a scientific basis for its health-related applications. mdpi.com

Below are data tables summarizing findings from research that employed integrated transcriptomic and metabolomic approaches.

Table 1: Impact of Combined Sulfur and Nitrogen Application on Garlic Bulb Metabolites and Enzyme Activities

ParameterPercentage Increase
This compound Content 28.48%
Abscisic Acid (ABA) 15.82%
Jasmonic Acid (JA) 12.94%
Salicylic Acid (SA) 32.34%
Gibberellin (GA) 48.13%
Alliinase Activity 7.93%
Superoxide (B77818) Dismutase (SOD) Activity 4.48%
Catalase (CAT) Activity 19.74%
Data sourced from a study on the combined application of sulfur and nitrogen on garlic bulb tissues. mdpi.com

Table 2: Key Differentially Expressed Genes and Metabolites Identified in an this compound Intervention Study

CategoryNameRegulation/ChangeAssociated Pathway
Genes CelDown-regulatedSteroid Biosynthesis
SqleDown-regulatedSteroid Biosynthesis
MycUp-regulatedPI3K-Akt Signaling Pathway
Ugt1a2Up-regulatedDrug Metabolism-Cytochrome P450
Metabolites N-undecanoylglycineSignificantly DifferentCarboxylic Acids
Adipic acidSignificantly DifferentCarboxylic Acids
D-pantothenic acidSignificantly DifferentPantothenate and CoA Biosynthesis
CyprodenateSignificantly DifferentCarboxylic Acids
PivagabineSignificantly DifferentCarboxylic Acids
Findings from an integrated transcriptomic and metabolomic analysis in a high-fat diet mouse model treated with this compound. mdpi.comnih.gov

Preclinical and Clinical Research on Alliin and Garlic Derivatives

In Vitro Studies on Alliin's Biological Effects

In vitro research has illuminated several of this compound's potential biological activities at the cellular level. Studies have demonstrated its capacity to modulate inflammatory pathways. For instance, in a model of inflamed adipose tissue using 3T3-L1 adipocytes stimulated with lipopolysaccharides (LPS), this compound was shown to suppress inflammatory signals by fostering an anti-inflammatory gene expression profile. nih.gov It effectively prevented the increased expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govmdpi.com This anti-inflammatory action is believed to be mediated through the inhibition of the phosphorylation of ERK1/2 signaling proteins. mdpi.com

Beyond inflammation, this compound and its derivatives, notably allicin (B1665233), have been investigated for their effects on cancer cells. Allicin has been observed to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. iiarjournals.orgmdpi.com For example, it has shown efficacy against breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis (programmed cell death) and cell cycle arrest. nih.govresearchgate.net These effects are linked to the modulation of the p53 signaling pathway, a critical regulator of cell growth and death. nih.govresearchgate.net In different breast cancer cell types, allicin influenced the expression of p53-related biomarkers differently, suggesting its effects may be cancer-type specific. nih.gov

Further studies have detailed the mechanisms of allicin's anti-cancer effects, which include the activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways. mdpi.comresearchgate.net It has also been shown to inhibit angiogenesis (the formation of new blood vessels that tumors need to grow) and the invasion and metastasis of tumor cells. researchgate.netnih.gov

Interactive Data Table: In Vitro Effects of this compound and Allicin

In Vivo Animal Model Studies

Animal studies have further explored the therapeutic potential of this compound and its derivatives, particularly allicin, in various disease models. In diet-induced obese (DIO) mice, this compound treatment was found to significantly decrease the size of adipocytes and reduce serum levels of the adipocytokines leptin and resistin, as well as the inflammatory cytokine IL-6. mdpi.com In rat models of inflammatory bowel disease, this compound demonstrated an ability to decrease the expression of IL-6 and TNF-α. mdpi.com

The cardioprotective effects of allicin have been extensively studied in animal models of acute myocardial infarction (AMI). nih.gov Allicin has been shown to protect against AMI injury in rats by suppressing inflammation, fibrosis, apoptosis, and oxidative stress. nih.govresearchgate.net One of the proposed mechanisms for this protection is the production of hydrogen sulfide (B99878) (H₂S), which can mediate vasodilation of coronary arteries and regulate calcium transport in the myocardium. nih.gov Studies have shown that allicin administration can improve cardiac function, reduce infarct size, and decrease levels of creatine (B1669601) kinase and lactate (B86563) dehydrogenase after a myocardial infarction. researchgate.netnih.gov

In the context of cancer, allicin has demonstrated antitumor activity in vivo. In a neuroblastoma patient-derived xenograft (PDX) mouse model, intra-tumoral injections of allicin significantly reduced tumor burden. iiarjournals.orgkyolic.com This effect was associated with an increase in the p27Kip1 protein, which suggests that allicin induces G1/S cell cycle arrest. iiarjournals.orgkyolic.com

Furthermore, this compound has been evaluated for its effects on metabolic parameters in animal models. In alloxan-induced diabetic rats, leaf extracts of garlic containing this compound were found to significantly reduce serum glucose, triglycerides, total cholesterol, and LDL-cholesterol. nih.gov

Interactive Data Table: In Vivo Effects of this compound and Allicin

Clinical Trials and Human Intervention Studies (primarily on garlic extracts/allicin potential)

Clinical research, predominantly utilizing garlic extracts such as aged garlic extract (AGE), has shown potential benefits for cardiovascular health. Multiple meta-analyses of randomized controlled trials have concluded that garlic supplementation can significantly lower blood pressure in hypertensive individuals. nih.govresearchgate.net One meta-analysis of 12 trials involving 553 hypertensive participants found that garlic supplements reduced systolic blood pressure (SBP) by an average of 8.3 mmHg and diastolic blood pressure (DBP) by 5.5 mmHg. nih.govresearchgate.net This reduction is comparable to standard anti-hypertensive medications and is associated with a 16–40% lower risk of cardiovascular events. nih.govresearchgate.net Another study on prehypertensive individuals using freeze-dried garlic extract also reported significant reductions in SBP and DBP. dovepress.comnutritionaloutlook.com

Regarding lipid profiles, the evidence is also suggestive of a beneficial effect. A meta-analysis of 26 studies indicated that garlic was superior to placebo in reducing serum total cholesterol (TC) and triglyceride (TG) levels. researchgate.net The reduction was more pronounced with long-term intervention and in subjects with higher baseline cholesterol. researchgate.net Specifically, garlic powder and aged garlic extract were more effective for lowering TC, while garlic oil was more effective for TG. researchgate.net Another meta-analysis focusing on patients with coronary artery disease found that garlic consumption significantly reduced TC levels. hogrefe.com However, some meta-analyses have reported only modest or nonsignificant effects on LDL and HDL cholesterol. researchgate.netimrpress.com

Interactive Data Table: Clinical Effects of Garlic Extracts on Cardiovascular Markers

The role of garlic supplementation in body weight management has been investigated in clinical trials with mixed results. A meta-analysis of 13 randomized controlled trials (RCTs) found that garlic administration significantly decreased waist circumference. nih.govnih.gov However, the same analysis did not find a significant effect on body weight or Body Mass Index (BMI). nih.govnih.gov

One double-blind randomized controlled trial involving obese women who were following a low-calorie diet examined the effect of a garlic extract. pocketdentistry.comnih.gov While participants in both the garlic and placebo groups experienced significant decreases in BMI, weight, and waist circumference, there were no significant differences between the two groups, suggesting the weight loss was attributable to the diet rather than the garlic extract itself. pocketdentistry.comnih.govmdpi.com

The potential for garlic and its components to eradicate Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers, has been a subject of clinical investigation, though findings are inconsistent. Some experimental studies have shown that garlic and its constituents can inhibit H. pylori growth. researchgate.net A meta-analysis of eight RCTs suggested that allicin, when used as an add-on therapy, significantly increased the H. pylori eradication rate compared to standard therapy alone. ijpsr.com

However, other clinical trials have not supported a definitive role for garlic in treating the infection. researchgate.net One randomized trial found no significant difference in eradication rates between a group receiving standard therapy plus garlic powder and a control group. researchgate.net Another study using raw garlic showed a reduction in bacterial activity as measured by the urease breath test, suggesting a potential antibacterial effect, but did not confirm eradication.

Preliminary clinical trials have explored the use of allicin for treating oral submucous fibrosis (OSF), a chronic condition characterized by progressive fibrosis of the submucosal tissues in the oral cavity. In a randomized clinical trial, intralesional injections of allicin were compared to triamcinolone (B434) acetonide for stage II OSF. The results showed that the allicin group had a significantly greater improvement in mouth opening and a more substantial reduction in the sensation of burning compared to the standard treatment group. Patients treated with allicin also reported a better oral health-related quality of life. Another preliminary study combined pentoxifylline (B538998) with garlic pearls, reporting significant improvements in burning sensation, mouth opening, and cheek flexibility.

Future Directions and Research Gaps in Alliin Studies

Deeper Elucidation of Alliin Biosynthetic Pathways

The precise biosynthetic route to this compound in garlic (Allium sativum) remains partially speculative, presenting a significant research gap. liverpool.ac.uknih.gov Two primary pathways have been proposed: one beginning with the alkylation of glutathione (B108866) and proceeding through γ-glutamyl peptides, and an alternative route involving the direct thioalkylation of serine. liverpool.ac.ukresearchgate.net While there is evidence supporting both, definitive confirmation and a complete understanding of the regulatory steps are still needed. liverpool.ac.uk

Key unanswered questions include the exact origin of the allyl group, which is a crucial building block for the molecule. nih.gov Furthermore, while it is known that γ-glutamyl peptides are present in large quantities in garlic, their precise inter-relationship with the this compound pathway and their specific roles require resolution. liverpool.ac.uk Although studies indicate that this compound is primarily synthesized in the leaves and then translocated to the cloves, the exact timing and mechanisms of this accumulation are not fully understood. liverpool.ac.ukresearchgate.net

Recent research has identified specific enzymes involved, such as flavin-containing monooxygenase (AsFMO1), which is responsible for the S-oxygenation of S-allyl-L-cysteine to produce this compound. bohrium.com Additionally, γ-glutamyl transpeptidases (AsGGTs) have been identified, which catalyze a key step in processing this compound's intermediates. spandidos-publications.com However, a comprehensive map of all enzymes and regulatory genes is incomplete. Future transcriptomic and metabolomic studies, particularly those analyzing gene expression following stress or wounding, could provide a more complete picture of the genetic and biochemical regulation of this compound synthesis. nih.goved.ac.uk

Table 1: Key Enzymes and Intermediates in Proposed this compound Biosynthesis

ComponentRole in BiosynthesisStatus of Understanding
GlutathioneProposed starting precursor in one pathway. liverpool.ac.ukresearchgate.netPathway not fully confirmed.
SerineProposed starting precursor in an alternative pathway. liverpool.ac.uknih.govPathway not fully confirmed.
γ-glutamyl-S-allyl-L-cysteineKey intermediate derived from glutathione. liverpool.ac.ukspandidos-publications.comRole and processing require further study.
S-allyl-L-cysteineThe direct precursor to this compound. liverpool.ac.ukbohrium.comSubstrate for the final oxidation step.
AsGGTsγ-glutamyl transpeptidases that remove the γ-glutamyl group from intermediates. spandidos-publications.comGenes have been identified, but regulation is unclear.
AsFMO1A flavin-containing monooxygenase that catalyzes the final S-oxygenation step to form this compound. bohrium.comIdentified as a key enzyme in the final stage.

Comprehensive Molecular Profiling of this compound's Effects

To date, research has uncovered several molecular pathways affected by this compound and its metabolite, allicin (B1665233). However, a comprehensive, high-level understanding of its molecular signature is lacking. Future studies should employ unbiased, large-scale "-omics" approaches—such as transcriptomics, proteomics, and metabolomics—to create a complete profile of this compound's cellular effects.

Network pharmacology and molecular docking studies have begun to predict the molecular mechanisms of this compound, suggesting, for instance, that its ability to activate autophagy may be linked to the PI3K-AKT signaling pathway and targets such as AKT1 and EGFR. researchgate.net Integrated transcriptomics and metabolomics in animal models have shown that this compound can alter the expression of genes involved in lipid metabolism, including those related to steroid biosynthesis and the PI3K-Akt signaling pathway. mdpi.com

Studies on allicin have revealed widespread S-thioallylation of proteins, affecting cytoskeletal components, heat shock proteins, and metabolic enzymes. bohrium.com This highlights a key mechanism of action for this compound's downstream product and underscores the need for similar in-depth proteomic studies on this compound itself to identify its direct protein targets. Investigating how this compound influences the expression of genes involved in its own precursor pathways, such as those for cysteine and serine, could also reveal important feedback mechanisms. nih.gov

Table 2: Selected Molecular Pathways and Targets Implicated in this compound's Action

Molecular Target/PathwayObserved EffectResearch Area
PI3K-Akt Signaling PathwayThis compound may regulate this pathway, influencing autophagy and lipid metabolism. researchgate.netmdpi.comAutophagy, Metabolic Disease
Steroid BiosynthesisThis compound supplementation reduced the expression of genes like Cel and Sqle. mdpi.comHyperlipidemia
Adipogenic Transcription MarkersThis compound decreased the expression of C/EBP β, C/EBP α, and PPAR γ. researchgate.netMetabolic Disease
Protein S-thioallylationAllicin (from this compound) modifies numerous proteins, affecting their function. bohrium.commdpi.comGeneral Mechanism of Action

Advanced Mechanistic Studies at the Cellular and Subcellular Levels

While the biological activities of this compound are often attributed to its conversion to allicin, the specific mechanisms of this compound itself at the cellular and subcellular levels are not well defined. Allicin is known to be highly reactive with thiol-containing proteins and can readily cross cell membranes, which is believed to be central to its biological effects. mdpi.compatsnap.comnih.gov A major research gap is to distinguish the direct actions of this compound from those of allicin.

Future research needs to employ advanced cell biology techniques to track the uptake, distribution, and localization of this compound within the cell. Determining if this compound has specific organelle targets or interacts directly with receptors or transcription factors is crucial. While allicin's effects on the cytoskeleton and its ability to induce apoptosis have been documented, similar detailed studies for this compound are needed. mdpi.comnih.gov

Understanding how this compound influences cellular processes independent of allicin is essential. For example, this compound has been shown to possess antioxidant activity in its own right. nih.gov Advanced studies should investigate its impact on cellular redox homeostasis, mitochondrial function, and signaling cascades to build a more complete picture of its mode of action.

Development of Standardized this compound-Rich Extracts and Formulations

A significant barrier to the clinical application of this compound is the lack of standardized, stable formulations. researchgate.net The therapeutic efficacy of garlic preparations is often linked to the potential of this compound to be converted into allicin by the enzyme alliinase. nih.govpatsnap.com However, this conversion is dependent on the presence and activity of alliinase, which can be destroyed by processing or stomach acid. researchgate.net This leads to unpredictable bioavailability and inconsistent clinical outcomes. researchgate.net

Garlic powder tablets, for example, may offer less protection to the alliinase enzyme due to their rapid disintegration, resulting in low allicin release. mdpi.com Future research must focus on developing advanced formulations that either protect the alliinase enzyme to ensure consistent allicin production or deliver a stabilized form of this compound that is bioactive on its own.

The development of standardized extracts with a guaranteed concentration of this compound is a critical first step. This would allow for more reliable and reproducible results in clinical trials. Furthermore, novel delivery systems, such as nanoencapsulation or enteric-coated preparations, could enhance the stability and bioavailability of this compound and alliinase, ensuring they reach their intended site of action in the body.

Synergistic Effects with Existing Therapeutic Agents

Emerging evidence strongly suggests that this compound and its derivatives can act synergistically with a range of conventional therapeutic agents, potentially enhancing efficacy and reducing required dosages. Allicin has been shown to improve the antimicrobial activities of antibiotics and antifungals when used in combination. nih.gov Clinical studies have demonstrated that allicin as an add-on therapy improves the eradication rate of Helicobacter pylori infections when combined with standard triple or quadruple therapies. nih.govprotocols.io

In the realm of cardiovascular health, S-allyl cysteine sulphoxide (this compound) combined with the ACE inhibitor captopril showed a synergistic interaction in lowering blood pressure. nih.gov Furthermore, allicin has demonstrated synergistic antifungal activity with drugs like amphotericin B and azoles. nih.govnih.gov

The clear research gap is the need for systematic investigation into these synergistic effects. Future studies should expand beyond allicin to focus specifically on this compound in combination with a broader array of drugs, including chemotherapeutic agents, antihypertensives, and other antimicrobials. researchgate.net Elucidating the mechanisms behind this synergy—whether through enhanced bioavailability, complementary modes of action, or inhibition of resistance mechanisms—could lead to the development of novel and more effective combination therapies.

Table 3: Examples of Synergistic Interactions with this compound/Allicin

Therapeutic AgentDisease/TargetObserved Synergistic Effect
Antibiotics/AntifungalsBacterial and Fungal InfectionsEnhanced antimicrobial and anti-biofilm activity. nih.govresearchgate.net
Proton Pump Inhibitors (for H. pylori)Helicobacter pylori InfectionIncreased eradication rate of the bacteria. nih.gov
Captopril (ACE inhibitor)HypertensionSuper-additive effect in reducing blood pressure. nih.gov
Amphotericin BFungal Infections (Candida albicans, etc.)Significantly enhanced antifungal effect. nih.gov

Exploration of this compound's Potential in Other Disease Models

Research has illuminated this compound's potential across several health domains, including cardiovascular, metabolic, and anti-inflammatory applications. researchgate.netnih.gov However, its therapeutic potential may extend to a much wider range of diseases. Preclinical studies have suggested benefits in neurodegenerative conditions, such as Alzheimer's disease, where allicin was found to protect against neuron damage and reduce Aβ plaque formation in animal models. nih.govnih.gov

This compound has demonstrated an ability to reduce markers of metaflammation—the chronic, low-grade inflammation associated with obesity—by improving insulin sensitivity and decreasing pro-inflammatory cytokines like IL-6 in mice. mdpi.com Its antioxidant and anti-inflammatory properties also suggest potential applications in other chronic inflammatory diseases. researchgate.net Furthermore, allicin has been investigated for its anticancer effects, where it has been shown to inhibit tumor cell proliferation and induce apoptosis. researchgate.netmdpi.com

The clear future direction is to systematically explore these preliminary findings in a broader set of disease models. Rigorous preclinical and, eventually, clinical studies are needed to validate its efficacy in neurodegenerative diseases, autoimmune disorders, various types of cancer, and other conditions linked to inflammation and oxidative stress. novapublishers.com

Pharmacogenomics and Individualized Responses to this compound

A completely unexplored but critical area of future research is the pharmacogenomics of this compound. Individuals can respond differently to drugs and bioactive compounds due to genetic variations in metabolic enzymes, drug transporters, and molecular targets. To date, there is a lack of research into how an individual's genetic makeup might influence the absorption, metabolism, and ultimate efficacy of this compound.

Future studies should investigate whether genetic polymorphisms in key metabolic pathways, such as those involving cytochrome P450 enzymes or glutathione S-transferases, affect the bioavailability and activity of this compound and its metabolites. Identifying specific genetic markers that correlate with positive or negative responses to this compound supplementation could pave the way for personalized nutrition and medicine. This would allow for the identification of individuals most likely to benefit from this compound-based therapies and help tailor recommendations for optimal health outcomes, moving beyond a one-size-fits-all approach.

Q & A

Basic Question: What experimental models are most effective for studying alliin’s effects on lipid metabolism?

Answer:
The 3T3-L1 murine preadipocyte cell line is a standard in vitro model for investigating adipogenesis and lipid metabolism. Key steps include:

  • Differentiation Protocol : Treat cells with insulin, dexamethasone, and IBMX to induce differentiation into mature adipocytes. Include this compound (10–40 µg/mL) during differentiation to assess dose-dependent effects on lipid accumulation via Oil Red O staining .
  • Validation : Pair in vitro findings with in vivo models (e.g., high-fat diet-induced hyperlipidemia in mice). Measure serum triglycerides (TG), total cholesterol (TC), and liver lipid profiles, complemented by transcriptomics to identify pathways like steroid biosynthesis or PI3K-Akt signaling .

Advanced Question: How can transcriptomic and metabolomic data be integrated to resolve contradictions in this compound’s mechanism of action?

Answer:
Contradictions arise when studies report divergent pathways (e.g., steroid biosynthesis vs. PPARα signaling). To reconcile these:

  • Multi-Omics Integration : Use tools like MetaboAnalyst or KEGG Mapper to overlay transcriptomic data (e.g., differentially expressed genes in PI3K-Akt signaling) with metabolomic profiles (e.g., carboxylic acids or steroid intermediates). This identifies converging nodes, such as PPARγ downregulation linked to reduced lipid droplet formation .
  • Functional Enrichment Analysis : Apply gene set enrichment analysis (GSEA) to prioritize pathways statistically associated with observed metabolite changes. For example, correlate C/EBPα suppression (transcriptomics) with reduced adiponectin (metabolomics) to validate anti-adipogenic effects .

Basic Question: What analytical methods are recommended for quantifying this compound in plant tissues or biological samples?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile:water (80:20, 0.2% phosphoric acid) for baseline separation. This compound elutes at ~2.45 min, confirmed via spiking with pure standards .
  • Post-Column Derivatization : For low-concentration samples (e.g., roots or serum), employ ninhydrin derivatization coupled with UV detection at 570 nm. This enhances sensitivity, enabling quantification down to 0.019 mg/g dry weight .

Advanced Question: How can computational methods elucidate this compound’s interaction with molecular targets like PPARγ or Mpro?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model this compound’s binding to PPARγ’s ligand-binding domain (PDB ID: 3VSO). Calculate binding energies (ΔG) and validate poses with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) to assess stability .
  • Quantum Chemical Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate electronic properties (e.g., HOMO-LUMO gap) that influence this compound’s reactivity in enzymatic or oxidative environments .

Basic Question: What controls are essential when assessing this compound’s stability in experimental setups?

Answer:

  • Enzyme Inactivation : Boil garlic extracts (100°C, 5 min) to denature alliinase, preventing enzymatic conversion of this compound to allicin .
  • Light/Temperature Controls : Store samples in amber vials at -80°C to mitigate photodegradation and thermal decomposition. Monitor purity via HPLC at intervals .

Advanced Question: What strategies address discrepancies in this compound’s reported bioactivity across studies?

Answer:
Discrepancies often stem from:

  • Source Variability : Standardize this compound extraction (e.g., 70% ethanol, 50°C) and quantify via HPLC to ensure consistent purity (>95%) .
  • Cell Line Heterogeneity : Compare results across multiple models (e.g., 3T3-L1 adipocytes vs. HepG2 hepatocytes) to distinguish tissue-specific effects. Use siRNA knockdown (e.g., Akt) to confirm pathway specificity .

Basic Question: How should researchers design dose-response studies for this compound in anti-inflammatory assays?

Answer:

  • Dose Range : Test 10–100 µg/mL based on prior IC50 values for IL-6/TNF-α suppression in 16HBE cells .
  • Endpoint Selection : Combine viability assays (MTT) with ROS detection (DCFH-DA) and cytokine profiling (ELISA) to differentiate cytotoxic vs. anti-inflammatory effects .

Advanced Question: What synthetic strategies improve this compound’s stability for pharmacokinetic studies?

Answer:

  • Mannich Base Derivatives : React this compound with formaldehyde and secondary amines to form stable analogs. Characterize via NMR and compare bioactivity (e.g., anti-infective assays) to native this compound .
  • Fmoc Protection : Introduce fluorenylmethyloxycarbonyl (Fmoc) groups to the amino and carboxyl termini, enhancing stability in physiological buffers. Confirm retention of alliinase reactivity via UV-spectrophotometric assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.